PROTAC BET Degrader-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRYCAWRGWYNN-MBMZGMDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39ClN8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PROTAC BET Degrader-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-10 is a potent, synthetically designed Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, for degradation.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound operates through the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of its target protein, BRD4.[1][4] This heterobifunctional molecule consists of three key components: a ligand that binds to the BET protein BRD4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4]
The mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound first binds to both the BRD4 protein and the Cereblon E3 ligase, forming a ternary complex. This proximity is crucial for the subsequent steps.
-
Ubiquitination: Once in close proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRD4 protein.
-
Polyubiquitination: A chain of multiple ubiquitin molecules (polyubiquitination) is formed on the BRD4 protein, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated BRD4 protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
Recycling of PROTAC: After the degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
This targeted degradation approach offers a significant advantage over traditional inhibition, as it removes the entire target protein, thereby eliminating both its enzymatic and scaffolding functions.
Quantitative Data
The following table summarizes the available quantitative data for this compound. This molecule was identified in patent WO2017007612A1, example 37.[1][2]
| Parameter | Value | Target | Notes |
| DC50 | 49 nM | BRD4 | The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein.[1][2] |
Further quantitative data such as binding affinities (Kd or Ki) for BRD4 and Cereblon, as well as degradation selectivity against other BET family members (BRD2, BRD3), are not publicly available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not publicly available. However, the following are detailed, representative methodologies for key experiments typically used to characterize PROTAC molecules.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed a suitable human cell line (e.g., a leukemia cell line known to be sensitive to BET inhibitors like RS4;11) in 6-well plates at an appropriate density.
- Allow cells to adhere and grow overnight.
- Treat the cells with varying concentrations of this compound (e.g., a serial dilution around the expected DC50) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the BRD4 band intensity to the loading control.
- Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration of the PROTAC.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Ternary Complex Formation Assays (General Principles)
Several biophysical and cellular assays can be used to confirm the formation of the ternary complex (BRD4-PROTAC-Cereblon).
1. Surface Plasmon Resonance (SPR):
- Immobilize either recombinant BRD4 or Cereblon protein on a sensor chip.
- Flow the other protein (either Cereblon or BRD4) over the chip in the presence and absence of this compound.
- An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.
- This technique can also be used to determine the binding kinetics and affinity.
2. Isothermal Titration Calorimetry (ITC):
- Titrate the PROTAC into a solution containing one of the proteins (e.g., BRD4) and measure the heat change upon binding.
- Then, titrate the second protein (Cereblon) into the PROTAC-protein complex.
- A significant heat change upon the addition of the second protein confirms the formation of the ternary complex and can provide thermodynamic parameters of the interaction.
3. Co-Immunoprecipitation (Co-IP):
- Treat cells with this compound.
- Lyse the cells and incubate the lysate with an antibody against either BRD4 or a tag on Cereblon (if exogenously expressed).
- Use protein A/G beads to pull down the antibody-protein complex.
- Wash the beads to remove non-specific binders.
- Elute the bound proteins and analyze by Western blotting for the presence of all three components of the ternary complex (BRD4, Cereblon, and other components of the E3 ligase complex).
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
BET Protein Signaling Pathway
Caption: Role of BRD4 in transcription and its inhibition by PROTAC.
Experimental Workflow for DC50 Determination
Caption: Workflow for determining the DC50 of a PROTAC.
References
PROTAC BET Degrader-10 target protein binding affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action
PROTAC BET Degrader-10 operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule itself, and an E3 ubiquitin ligase. This compound is specifically designed to engage the Cereblon (CRBN) E3 ligase.
The key steps in its mechanism of action are:
-
Ternary Complex Formation: The BRD4-binding moiety of this compound engages with a bromodomain of BRD4, while its Cereblon-binding moiety simultaneously recruits the CRBN E3 ligase complex. This results in the formation of a transient BRD4-PROTAC-CRBN ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 protein.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BRD4 into small peptides.
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another BRD4 protein and E3 ligase, enabling a catalytic cycle of degradation.
dot
Quantitative Data: Degradation Potency
This compound is a potent degrader of the BRD4 protein. The primary quantitative measure of its efficacy is the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line over a defined period.
| Parameter | Value | Cell Line | Target Protein | Source |
| DC50 | 49 nM | Not Specified | BRD4 | [1][2] |
Note: While the DC50 value is provided by commercial suppliers referencing patent WO2017007612A1, the specific cell line and experimental conditions for this determination are not detailed in publicly available sources.
Experimental Protocols
The characterization of PROTACs like BET Degrader-10 involves a series of in vitro and cell-based assays to determine their binding affinity, ternary complex formation, and degradation efficiency. Below are detailed methodologies for key experiments typically employed in the development and validation of such molecules.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the BRD4-PROTAC-CRBN ternary complex.
Principle: TR-FRET relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In this assay, BRD4 and CRBN are tagged with compatible FRET pairs (e.g., a terbium-cryptate-labeled antibody for the donor and a d2-labeled antibody for the acceptor). The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to the amount of complex formed.
Materials:
-
Recombinant GST-tagged BRD4 (or a specific bromodomain, e.g., BD1)
-
Recombinant His-tagged CRBN/DDB1 complex
-
Anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the GST-BRD4 protein to each well at a final concentration optimized for the assay (e.g., 10 nM).
-
Add the His-CRBN/DDB1 complex to each well at a final concentration optimized for the assay (e.g., 20 nM).
-
Add the donor-labeled anti-GST antibody and the acceptor-labeled anti-His antibody to each well at their recommended concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
dot
Western Blotting for BRD4 Degradation
This cell-based assay is used to directly measure the degradation of the target protein.
Principle: Cells are treated with the PROTAC, and the total amount of the target protein is quantified using Western blotting. A decrease in the protein band intensity indicates successful degradation.
Materials:
-
Human cell line (e.g., a leukemia cell line like MV4-11 or a prostate cancer cell line like 22Rv1)
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the chemiluminescent signal using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50.
Conclusion
This compound is a valuable research tool for studying the biological consequences of targeted BRD4 degradation. Its potency, as indicated by its nanomolar DC50 value, makes it an effective molecule for inducing the degradation of BRD4 in cellular contexts. While detailed binding affinity data remains to be publicly disclosed, the experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other PROTAC molecules. Further studies are warranted to fully elucidate its binding kinetics and to explore its therapeutic potential in various disease models.
References
In Vitro Degradation Kinetics of PROTAC BET Degrader-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro degradation kinetics of PROTAC BET Degrader-10. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies required to effectively study this molecule. This document summarizes the known degradation parameters and presents detailed protocols for key experiments to further characterize its activity.
Introduction to this compound
This compound is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4.[1][2][3][4][5] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of a ligand that binds to the target BET protein and another ligand that recruits the Cereblon E3 ubiquitin ligase, connected by a chemical linker.[1][4][5] This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.
Quantitative Degradation Profile
The primary metric for the potency of a PROTAC is its half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% degradation of the target protein.
| Parameter | Value | Cell Line | Target Protein | Source |
| DC50 | 49 nM | Not Specified | BRD4 | [1][2][3][4][5] |
Further characterization is required to determine other key kinetic parameters such as Dmax (maximum degradation) and the degradation rate constant (kdeg).
Core Signaling Pathway and Mechanism of Action
This compound operates by inducing the formation of a ternary complex between the target BET protein and the E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation.
Figure 1: Mechanism of action for this compound.
Experimental Protocols
To fully characterize the in vitro degradation kinetics of this compound, a series of standard assays are required. The following protocols provide a framework for these investigations.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein following treatment with a PROTAC.
Experimental Workflow:
Figure 2: Experimental workflow for Western Blot analysis.
Detailed Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, VCaP) at an appropriate density. After 24 hours, treat the cells with a serial dilution of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the BET protein of interest (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT protein tagging system allows for the sensitive and quantitative measurement of protein degradation in real-time within living cells.
Experimental Workflow:
Figure 3: Workflow for the HiBiT-based degradation assay.
Detailed Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the endogenous gene for the BET protein of interest in a suitable cell line.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Reagent Addition: Add the LgBiT protein and a suitable live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™) to the cells and incubate to allow for reagent equilibration.
-
PROTAC Treatment: Add serial dilutions of this compound to the wells.
-
Kinetic Measurement: Place the plate in a luminometer equipped with temperature control and measure the luminescence signal at regular intervals over a desired time course.
-
Data Analysis: Normalize the luminescence data to a vehicle control. Plot the degradation over time for each concentration to determine the degradation rate. Plot the endpoint degradation against the log of the concentration to calculate the DC50 and Dmax.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, recombinant E3 ligase (Cereblon complex), and the purified BET protein.
-
PROTAC Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-BET antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated BET protein indicates successful PROTAC-mediated ubiquitination.
Conclusion
This compound is a potent degrader of BRD4 with a reported DC50 of 49 nM.[1][2][3][4][5] To build a comprehensive understanding of its in vitro degradation kinetics, further experimental characterization is necessary. The protocols outlined in this guide for Western blotting, HiBiT assays, and in vitro ubiquitination provide a robust framework for determining key parameters such as Dmax and degradation rate. This data is crucial for the continued development and optimization of this and other BET-targeting PROTACs.
References
An In-Depth Technical Guide to the Structural Biology of the PROTAC BET Degrader Ternary Complex
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The formation of a key ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[][4]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, most notably MYC.[5] Their involvement in cancer has made them prime targets for therapeutic intervention. While traditional small-molecule inhibitors have shown promise, PROTAC-mediated degradation offers potential advantages in potency, selectivity, and the ability to overcome resistance.[6]
This guide focuses on the structural and biophysical characterization of the ternary complex formed by a highly potent BET degrader. While the specific molecule "BET Degrader-10" was requested, public scientific literature extensively details a structurally related and exceptionally potent molecule known as BETd-260 (also ZBC260).[5][7] Therefore, BETd-260, which recruits the Cereblon (CRBN) E3 ligase to degrade BET proteins, will be used as the primary exemplar for this technical document.[7][8]
Core Mechanism and Signaling Pathway
The fundamental mechanism of a BET PROTAC like BETd-260 is the formation of a stable ternary complex that brings a BET protein (e.g., BRD4) into proximity with the CRBN E3 ligase complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.[2] The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, thereby eliminating the target protein from the cell.[1] A primary consequence of BRD4 degradation is the transcriptional downregulation of the MYC oncogene, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.[7][8]
Figure 1: General mechanism of action for the BET PROTAC BETd-260.
Quantitative Data on BET Degrader Complexes
The efficacy of a PROTAC is governed by multiple quantitative parameters, including its binding affinity to both the target and the E3 ligase, the stability of the ternary complex, and the efficiency of degradation. Cooperativity (α) is a critical measure, defined as the ratio of the PROTAC's binary binding affinity to its ternary complex affinity (α = KD,binary / KD,ternary). A value of α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex.[9][10]
The tables below summarize key quantitative data for BETd-260 and provide representative biophysical data from the well-characterized VHL-recruiting BET degrader MZ1 to illustrate typical binding parameters.
Table 1: Cellular Potency of BETd-260
| Parameter | Cell Line | Value | Reference(s) |
|---|---|---|---|
| Protein Degradation | RS4;11 (Leukemia) | 30–100 pM | [5][7] |
| IC50 (Cell Growth) | RS4;11 (Leukemia) | 51 pM | [7][8] |
| IC50 (Cell Growth) | MOLM-13 (Leukemia) | 2.2 nM |[7][8] |
Table 2: Representative Biophysical Data for BET Degrader Ternary Complexes (Example: MZ1)
| Complex | Technique | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference(s) |
|---|---|---|---|---|---|
| VHL : MZ1 : Brd4BD2 | SPR | 180 ± 20 (MZ1:VHL) | 7.0 ± 0.9 | 26 | [9] |
| VHL : MZ1 : Brd4BD2 | ITC | 98 ± 2 (MZ1:VHL) | 6.5 ± 0.4 | 15 | [11] |
| VHL : MZ1 : Brd4BD1 | SPR | 180 ± 20 (MZ1:VHL) | 200 ± 20 | 0.9 (No cooperativity) | [9] |
| VHL : MZ1 : Brd2BD2 | SPR | 180 ± 20 (MZ1:VHL) | 12 ± 1 | 15 | [9] |
| VHL : MZ1 : Brd3BD2 | SPR | 180 ± 20 (MZ1:VHL) | 70 ± 10 | 2.6 |[9] |
Experimental Protocols for Ternary Complex Characterization
A multi-faceted approach combining various biophysical and structural techniques is required to fully characterize a PROTAC ternary complex. Below are detailed methodologies for key experiments.
Figure 2: A typical experimental workflow for PROTAC characterization.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association rate, kon; dissociation rate, koff) and affinity (KD) of biomolecular interactions in real-time.[] It is highly effective for characterizing both binary and ternary complex formation.[9][12]
-
Objective: To determine the KD, kon, koff, and cooperativity (α) of the ternary complex.
-
Methodology:
-
Immobilization: Covalently couple or capture one of the proteins, typically the E3 ligase (e.g., VHL or CRBN complex), onto the surface of an SPR sensor chip.[9][13]
-
Binary Interaction Measurement: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity (KD,binary).[13]
-
Ternary Interaction Measurement: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) mixed with varying concentrations of the PROTAC.[9]
-
Injection: Inject these mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir for kinetics) to determine the ternary affinity (KD,ternary). Calculate cooperativity using the formula α = KD,binary / KD,ternary.[9]
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions.[14] It directly measures the heat released or absorbed during a binding event, providing information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]
-
Objective: To obtain a complete thermodynamic profile of binary and ternary complex formation.
-
Methodology:
-
Sample Preparation: Prepare purified proteins and PROTAC in an identical, well-matched buffer to minimize heats of dilution.[16] Degas all solutions thoroughly. Typical starting concentrations are 5-50 µM for the component in the cell and 10-fold higher for the titrant in the syringe.[16][17]
-
Binary Titration: To measure the PROTAC:protein binary affinity, place one protein (e.g., CRBN) in the sample cell and titrate the PROTAC into it from the injection syringe.
-
Ternary Titration: To measure ternary complex formation, pre-saturate the protein in the cell (e.g., CRBN) with the PROTAC. Then, titrate the target protein (BRD4) into the cell. The resulting heat change corresponds to the formation of the ternary complex.
-
Data Analysis: Integrate the heat-flow peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[14]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a highly sensitive, bead-based proximity assay ideal for high-throughput screening and characterization of ternary complex formation.[]
-
Objective: To detect and quantify the formation of the ternary complex in a solution-based format.
-
Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged BRD4 and FLAG-tagged CRBN complex).[18] Prepare serial dilutions of the PROTAC in an optimized assay buffer.[19]
-
Complex Formation: In a microplate, incubate the tagged target protein, the tagged E3 ligase, and the PROTAC at various concentrations to allow the ternary complex to form.[18]
-
Bead Addition: Add AlphaLISA Acceptor beads conjugated with an antibody against one tag (e.g., anti-GST) and Donor beads conjugated with an antibody against the other tag (e.g., anti-FLAG).[19]
-
Signal Detection: If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at ~615 nm.
-
Data Analysis: The intensity of the light signal is directly proportional to the amount of ternary complex formed. Plotting signal versus PROTAC concentration typically yields a bell-shaped "hook effect" curve, characteristic of ternary complex formation.[19]
-
X-Ray Crystallography
This technique provides high-resolution, atomic-level structural information of the ternary complex, revealing the precise protein-protein and protein-PROTAC interactions that confer stability and selectivity.[1][20]
-
Objective: To determine the three-dimensional structure of the Target:PROTAC:E3 Ligase complex.
-
Methodology:
-
Protein Preparation: Express and purify high-purity (>95%) target protein (e.g., a BRD4 bromodomain) and the E3 ligase complex (e.g., VCB or DDB1/CRBN).[21]
-
Complex Formation: Mix the two proteins and the PROTAC in a slight molar excess of the PROTAC to form the ternary complex in solution.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[21][22]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the diffraction pattern.[22]
-
Structure Solution and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement) to solve the phase problem and build an atomic model of the ternary complex. Refine the model against the experimental data to achieve high resolution.[22]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformational dynamics in solution.[23] It identifies regions of the proteins that become protected from solvent upon formation of the ternary complex, thereby mapping the interaction interfaces.[24]
-
Objective: To map the protein-protein and protein-ligand interaction surfaces in solution.
-
Methodology:
-
Complex Formation: Prepare three samples: the target protein alone, the E3 ligase alone, and the pre-formed ternary complex.
-
Deuterium Labeling: Dilute each sample into a D₂O-based buffer for various time points (e.g., 30s, 1min, 5min, 30min). Backbone amide hydrogens exposed to the solvent will exchange with deuterium, increasing their mass.[25]
-
Quenching: Stop the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[26]
-
Digestion and Analysis: Digest the quenched samples with an acid-stable protease (e.g., pepsin) and analyze the resulting peptides by UPLC-MS.[24][26]
-
Data Analysis: Compare the deuterium uptake levels for peptides from the individual proteins versus the ternary complex. Peptides at the interaction interface will be protected from exchange and show a significant reduction in deuterium uptake, allowing the binding surfaces to be mapped.[25]
-
Structural Insights and Design Principles
The atomic structure of a PROTAC-mediated ternary complex provides invaluable insights for rational drug design. The crystal structure of the MZ1:Brd4BD2:VHL complex was a landmark achievement in the field.[1] It revealed that the PROTAC folds into a compact conformation to facilitate extensive, newly formed protein-protein interactions between BRD4 and VHL, which are responsible for the observed positive cooperativity.[1][10] The linker is not merely a passive tether but actively participates in forming favorable contacts and achieving a productive orientation for ubiquitination.[2] These structural details explain why PROTACs can achieve degradation selectivity that far exceeds the binding selectivity of their warhead ligands.[1]
Figure 3: Logical relationship of components in the BETd-260 ternary complex.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BETd-260 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. jove.com [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. SLAS2024 [slas2024.eventscribe.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 22. phys.libretexts.org [phys.libretexts.org]
- 23. A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. youtube.com [youtube.com]
- 26. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of PROTAC BET Degrader-10 with the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between PROTAC BET Degrader-10 and the Cereblon (CRBN) E3 ligase, a critical mechanism for targeted protein degradation. This document outlines the molecular machinery, quantitative parameters, and detailed experimental protocols to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound and Cereblon
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This compound is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It achieves this by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target BET protein.
This compound , identified in patent WO2017007612A1 as example 37, is comprised of a ligand for BET proteins connected via a linker to a ligand for Cereblon[1][2][3][4]. This molecule has demonstrated potent degradation of BRD4.
Cereblon (CRBN) acts as the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By binding to CRBN, this compound effectively recruits this enzymatic machinery to the target BET protein.
Quantitative Data Summary
The efficacy of this compound is defined by its ability to induce the degradation of its target protein. The key quantitative parameter available for this specific degrader is its half-maximal degradation concentration (DC50).
| Parameter | Value | Target Protein | Cell Line | Reference |
| DC50 | 49 nM | BRD4 | Not Specified | [1][2][3][4] |
Note: At the time of this guide's compilation, specific binding affinities (Kd) of this compound for BRD4 and Cereblon, as well as ternary complex formation cooperativity values, are not publicly available in the reviewed literature. The provided experimental protocols can be utilized to determine these crucial parameters.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves a series of orchestrated molecular events leading to the targeted degradation of BET proteins.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction and activity of this compound.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is designed to quantify the formation of the ternary complex between the BET protein, this compound, and the Cereblon E3 ligase complex.
References
The Physiochemical Profile and Biological Activity of PROTAC BET Degrader-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, redirecting the cellular ubiquitin-proteasome system to selectively eliminate target proteins. PROTAC BET Degrader-10 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] By inducing the degradation of these epigenetic readers, this compound offers a powerful tool to investigate the therapeutic potential of BET protein removal in various disease models, particularly in oncology. This technical guide provides a comprehensive overview of the physiochemical properties, biological activity, and relevant experimental methodologies for the effective utilization of this compound in a research setting.
Physiochemical Properties
This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon.[1][2] This design facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.
Due to their high molecular weight and complex structures, the physiochemical properties of PROTACs like BET Degrader-10 often fall outside the traditional "Rule of Five" for orally bioavailable drugs.[4][5] This can present challenges in terms of solubility and cell permeability.
Table 1: Physiochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C39H39ClN8O6S | [1][3][6] |
| Molecular Weight | 783.29 g/mol | [1][3][6] |
| CAS Number | 1957234-97-7 | [1][3][6] |
| Appearance | Off-white to light yellow solid | [1][7] |
| Solubility | Soluble in DMSO (100 mg/mL, 127.67 mM) | [1][7] |
| Calculated logP (ALogP) | Likely in the range of 3.5 - 5.0 (Inferred from similar BET PROTACs) | [4][8] |
| Permeability (PAMPA) | Expected to be low (Inferred from similar BET PROTACs) | [4][8][9][10] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |
Biological Activity and Mechanism of Action
This compound functions by inducing the selective degradation of BET proteins. It has a reported DC50 (concentration for 50% degradation) of 49 nM for BRD4.[1][2][6][11] The degradation of BET proteins, particularly BRD4, has profound effects on gene transcription, leading to the downregulation of key oncogenes such as c-MYC.[12][13] This ultimately results in cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of PROTAC-Mediated BET Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, such as BET Degrader-10, which recruits the Cereblon E3 ligase to the target BET protein.
References
- 1. enamine.net [enamine.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. protac bet degrader 10 — TargetMol Chemicals [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC BET Degrader-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC® BET Degrader-10 is a potent and specific heterobifunctional molecule designed for targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. As a proteolysis-targeting chimera (PROTAC), it functions by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins, rather than simply inhibiting their function. This molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1][2] By inducing the degradation of these epigenetic readers, PROTAC BET Degrader-10 offers a powerful tool to study the roles of BET proteins in gene regulation and provides a promising therapeutic strategy for diseases driven by their aberrant activity, such as cancer.[3][4][5][6]
BET proteins are critical regulators of gene transcription.[3][4][5][6] They bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[3][4][5][6] This activity is particularly important for the expression of key oncogenes, including c-MYC.[7][8] Degradation of BET proteins by this compound leads to the downregulation of c-MYC, cell cycle arrest, and induction of apoptosis, making it a valuable agent for cancer research.[9][10][11][12]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing BET protein degradation and evaluating its impact on cell viability.
Data Presentation
The efficacy of BET degraders can be quantified by their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50). Below is a summary of representative quantitative data for BET PROTACs in various cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Assay Duration |
| This compound | Not Specified | 49 | Not Specified | Not Specified | Not Specified |
| MZ1 | H661 | 8 | >95 | Not Specified | 24h (Degradation) |
| MZ1 | H838 | 23 | >95 | Not Specified | 24h (Degradation) |
| MZ1 | Mv4-11 | Not Specified | Not Specified | ~25 | 72h (Viability) |
| ARV-771 | 22Rv1 | <5 | >90 | <1 | 72h (Viability) |
| dBET6 | MOLT4 | Sub-nanomolar | >90 | 14 | 3h (Degradation) |
Note: Data for MZ1, ARV-771, and dBET6 are included as representative examples of potent BET PROTACs. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration that inhibits cell proliferation by 50%.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the general steps for treating adherent or suspension cells with this compound.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., human leukemia cell line MOLT4, prostate cancer cell line 22Rv1)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes and pipette tips
-
Cell culture plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[16]
-
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 60-80% confluent at the time of treatment.
-
Suspension cells: Seed cells in a multi-well plate or flask at a density appropriate for the specific cell line and experiment.
-
-
Compound Dilution and Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range for a dose-response experiment is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the degrader used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period. For protein degradation analysis, a time course of 3, 6, 12, and 24 hours is recommended. For cell viability assays, a longer incubation of 48 to 72 hours is typical.
-
-
Cell Harvesting and Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Western Blot Analysis of BET Protein Degradation
This protocol describes how to assess the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Treated and control cells from Protocol 1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
96-well opaque plates (for luminescent assays) or standard 96-well plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding and Treatment:
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the degrader concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]
- 15. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pnas.org [pnas.org]
- 18. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PROTAC BET Degrader-10 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BET Degrader-10 and other similar BET degraders in leukemia cell line research. The protocols outlined below are based on established methodologies for evaluating the efficacy and mechanism of action of PROTACs in hematological malignancies.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] PROTAC BET degraders, such as this compound, are designed to bring about the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-Myc, making them attractive therapeutic targets in various cancers, particularly acute myeloid leukemia (AML).[4][5][6] Unlike traditional small molecule inhibitors that only block the protein's function, PROTACs lead to the physical elimination of the target protein, which can result in a more profound and sustained biological effect.[6][7]
This compound is a potent degrader of BRD4 with a reported DC50 of 49 nM.[8] It functions by linking a ligand that binds to BET proteins to another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10][11] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BET protein.
Data Presentation: Efficacy of PROTAC BET Degraders in Leukemia Cell Lines
The following tables summarize the reported in vitro efficacy of various PROTAC BET degraders in different leukemia cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Degradation Potency (DC50) of PROTAC BET Degraders
| PROTAC Degrader | Target Protein | Cell Line | DC50 (nM) | Reference |
| This compound | BRD4 | Not Specified | 49 | [8] |
| BETd-260 (ZBC260) | BRD4 | RS4;11 | 0.03 | [1][4] |
| QCA570 | BET proteins | RS4;11 | ~0.03 | [5] |
Table 2: Anti-proliferative Activity (IC50) of PROTAC BET Degraders in Leukemia Cell Lines
| PROTAC Degrader | Cell Line | IC50 | Incubation Time | Reference |
| BETd-260 (ZBC260) | RS4;11 | 51 pM | 4 days | [1][4] |
| BETd-260 (ZBC260) | MOLM-13 | 2.2 nM | 4 days | [4][12] |
| QCA570 | RS4;11 | 50 pM | Not Specified | [5] |
| QCA570 | Primary AML Samples | 120 pM (median) | 3 days | [5] |
| MZ1 | NB4 | Not Specified | 48 hours | [8] |
| MZ1 | Kasumi-1 | Not Specified | 48 hours | [8] |
| MZ1 | MV4-11 | Not Specified | 48 hours | [8] |
| MZ1 | K562 | Not Specified | 48 hours | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PROTAC BET degraders and a typical experimental workflow for their evaluation in leukemia cell lines.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on leukemia cell lines and to calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., RS4;11, MV4;11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted degrader to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[4]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the degradation of BET proteins (BRD2, BRD3, BRD4) and the downstream effects on c-Myc expression and apoptosis induction (cleaved PARP).
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in leukemia cell lines following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for proper compensation and gating.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound and similar molecules represent a promising therapeutic strategy for leukemia by inducing the degradation of key oncogenic drivers. The protocols provided here offer a framework for the systematic evaluation of these compounds in a research setting. Careful execution of these experiments will provide valuable insights into their potency, mechanism of action, and potential for further development as anti-leukemic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PROteolysis‐Targeting Chimeras (PROTACs) in leukemia: overview and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 10. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. cancer-research-network.com [cancer-research-network.com]
Application Notes & Protocols: PROTAC BET Degrader-10 for In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule containing a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, such as c-MYC.[5][6] Their involvement in various cancers has made them a prime target for therapeutic intervention.[7][8] PROTAC BET Degrader-10 is a potent, Cereblon (CRBN)-recruiting PROTAC designed to induce the degradation of BET proteins, offering a powerful tool for cancer research and drug development.[9] Unlike traditional small-molecule inhibitors which only block the protein's function, PROTACs physically eliminate the target protein, potentially leading to a more profound and durable response and overcoming inhibitor resistance.[10][11]
These notes provide detailed information and protocols for utilizing this compound in preclinical in vivo xenograft models.
Product Information and Properties
This compound is a high-potency degrader of BET proteins, specifically targeting BRD4 for degradation with a DC50 of 49 nM.[9] Its key properties are summarized below.
| Property | Value | Reference |
| Target | BET Proteins (BRD4) | [9] |
| E3 Ligase Recruited | Cereblon (CRBN) | [9] |
| DC50 | 49 nM | [9] |
| Molecular Formula | C39H39ClN8O6S | [9] |
| Molecular Weight | 783.29 g/mol | [9] |
| Appearance | Off-white to light yellow solid | [9] |
| Solubility | DMSO: 100 mg/mL (127.67 mM) | [9] |
| Storage (Powder) | -20°C for 3 years | [9] |
| Storage (Solvent) | -80°C for 6 months | [9] |
Mechanism of Action
This compound functions by forming a ternary complex between the target BET protein (e.g., BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the transfer of ubiquitin molecules to the BET protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.
Caption: Mechanism of Action for this compound.
Downstream Signaling Pathway
BET proteins, particularly BRD4, act as transcriptional co-activators. They bind to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of oncogenes like c-MYC.[6][8] Degradation of BRD4 by this compound leads to the eviction of BRD4 from chromatin, resulting in transcriptional repression of these key oncogenes. This suppression inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis.[10]
Caption: Downstream effects of BET protein degradation by PROTACs.
Preclinical Efficacy in Xenograft Models (Data from Analogous BET Degraders)
While specific in vivo xenograft data for this compound is not publicly available, numerous studies on analogous pan-BET degraders with similar mechanisms (e.g., ZBC260/BETd-260, ARV-771) demonstrate significant anti-tumor activity across various cancer models.[10][11][12][13] This data provides a strong rationale for its use.
Table 1: Summary of In Vivo Efficacy of BET PROTACs in Xenograft Models
| Compound | Cancer Model | Cell Line | Dosing Regimen | Route | Outcome | Reference |
| BETd-260 | Acute Leukemia | RS4;11 | 5 mg/kg, every other day for 3 weeks | IV | >90% tumor regression | [10][14] |
| ARV-771 | Prostate Cancer | 22Rv1 | 30 mg/kg, once daily | SC | Tumor regression | [11][15][16] |
| ARV-771 | Prostate Cancer | VCaP | 50 mg/kg, 5 days on/2 off | SC | Significant tumor growth inhibition | [11] |
| BETd-260 | Hepatocellular Carcinoma | HepG2 | 5 mg/kg, single dose | IV | In-tumor degradation of BRD2/3/4 | [12] |
| ZBC260 | Triple-Negative Breast Cancer | SUM149 | 10 mg/kg, 3 times/week | IP | Diminished tumor growth | [13] |
Table 2: Summary of Pharmacodynamic Effects of BET PROTACs
| Compound | Cancer Model | Timepoint | Biomarker Change | Reference |
| BETd-260 | RS4;11 Xenograft | 24h post single dose | Profound degradation of BET proteins, strong c-Myc downregulation | [14] |
| ARV-771 | 22Rv1 Xenograft | 3 days, daily dosing | 37% BRD4 downregulation, 76% c-MYC downregulation | [15][16] |
Detailed Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Materials:
- This compound
- Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
- Cancer cell line of interest (e.g., RS4;11, 22Rv1)
- Matrigel (optional, aids tumor engraftment)[17]
- 6-8 week old immunodeficient mice (e.g., NOD-SCID, Nu/Nu)
- Sterile PBS, syringes, needles, calipers
2. Cell Preparation and Implantation:
- Culture cells under standard conditions to ~80% confluency.
- Harvest and wash cells with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2-10 x 10^7 cells/mL.[18][19]
- Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
3. Study Initiation and Dosing:
- Monitor tumor growth using calipers (Volume = 0.5 x Length x Width^2).
- When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle, PROTAC at various doses).
- Prepare fresh dosing solutions of this compound in the recommended vehicle daily.
- Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) according to the planned schedule (e.g., daily, every other day).[10][11]
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor animals for any signs of toxicity.
- The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
- At the endpoint, euthanize mice and excise tumors for weighing and downstream analysis (e.g., Western Blot, IHC).
Protocol 2: Pharmacodynamic (PD) Analysis
This protocol is for assessing target engagement and downstream effects in tumor tissue.
1. Study Design:
- Establish xenografts as described in Protocol 1.
- Once tumors reach ~400-500 mm³, administer a single dose of this compound or vehicle.
- Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24, 48 hours) to assess the kinetics of protein degradation and re-synthesis.[14]
2. Sample Collection and Processing:
- At each time point, collect tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
- For protein analysis, homogenize frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Quantify total protein concentration using a BCA assay.
3. Western Blot Analysis:
- Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin).
- Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
- Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
4. Immunohistochemistry (IHC) Analysis:
- Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
- Perform antigen retrieval and block endogenous peroxidases.
- Incubate sections with primary antibodies against BRD4, c-MYC, and proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved Caspase-3).[12]
- Stain with a labeled secondary antibody and visualize with a chromogen like DAB.
- Image slides and perform pathological scoring to assess changes in protein expression and cellular processes.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study.
Caption: A standard workflow for preclinical xenograft efficacy studies.
References
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Determining Cell Viability in Response to PROTAC BET Degrader-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing cell viability following treatment with PROTAC BET Degrader-10, a novel proteolysis-targeting chimera designed to selectively degrade BET (Bromodomain and Extra-Terminal) proteins. The following sections offer guidance on experimental design, present quantitative data in a structured format, and provide step-by-step protocols for commonly employed cell viability assays.
Introduction to this compound and Cell Viability
This compound is a heterobifunctional molecule that simultaneously binds to a target BET protein (such as BRD4) and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[3] The degradation of BET proteins, which are critical readers of epigenetic marks and regulators of gene transcription, can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.[1][4]
Assessing the effect of this compound on cell viability is a critical step in its preclinical evaluation. Cell viability assays provide quantitative data on the dose-dependent and time-dependent cytotoxic or cytostatic effects of the degrader. This information is essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the half-maximal degradation concentration (DC50).
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from cell viability and degradation assays with BET PROTACs in various cancer cell lines. While specific values for "this compound" are not publicly available, these tables provide an expected range of potencies.
Table 1: Dose-Response of a Representative BET Degrader (e.g., BETd-260) on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| MNNG/HOS | Osteosarcoma | 1.8 | CCK-8[5] |
| Saos-2 | Osteosarcoma | 1.1 | CCK-8[5] |
| HepG2 | Hepatocellular Carcinoma | Varies (Potent) | CCK-8[6][7] |
| BEL-7402 | Hepatocellular Carcinoma | Varies (Potent) | CCK-8[6][7] |
Table 2: Degradation Potency of a Representative BET Degrader (e.g., ARV-771) (DC50)
| Cell Line | Cancer Type | DC50 (nM) | Target Protein |
| 22Rv1 | Prostate Cancer | <1 | BET proteins[8] |
| VCaP | Prostate Cancer | <1 | BET proteins[8] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The diagram below illustrates the mechanism of action.
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: PROTAC BET Degraders in Castration-Resistant Prostate Cancer Models
Introduction
Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that no longer responds to androgen deprivation therapy. A key driver of CRPC progression is the continued signaling of the androgen receptor (AR), including through the expression of AR splice variants like AR-V7.[2][3] The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of oncogenes, including c-MYC and the AR.[3][4]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[5][6] BET-targeting PROTACs, such as ARV-771, consist of a BET-binding moiety linked to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[5][7] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BET proteins, offering a more profound and sustained suppression of their activity compared to traditional inhibitors.[2][8] Preclinical studies have demonstrated that BET degraders like ARV-771 show significant efficacy in CRPC models by suppressing both AR signaling and AR protein levels, leading to tumor regression.[2][3][5]
Data Presentation
In Vitro Activity of ARV-771 in CRPC Cell Lines
| Cell Line | IC50 (nM) | DC50 (nM) for BRD2/3/4 | Observations | Reference |
| 22Rv1 | <10 | <5 | Induces apoptosis and PARP cleavage.[7] | [5][7] |
| VCaP | ~10 | <5 | Reduces full-length AR and AR-V7 levels. | [2][5] |
| LNCaP95 | ~50 | <5 | Effective in enzalutamide-resistant models. | [2][5] |
In Vivo Efficacy of ARV-771 in CRPC Xenograft Models
| Xenograft Model | Dosing | Outcome | Reference |
| 22Rv1 | 30 mg/kg, s.c., daily | Tumor regression, with some mice becoming tumor-free. | [2][5] |
| VCaP | Intermittent dosing | Tumor growth inhibition. | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of a VHL-based BET PROTAC (e.g., ARV-771)
Caption: Mechanism of action of a VHL-based BET PROTAC in CRPC.
Experimental Workflow for Assessing BET Degrader Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application of PROTAC BET Degraders in Osteosarcoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PROTAC (Proteolysis Targeting Chimera) BET (Bromodomain and Extra-Terminal) degraders, exemplified by molecules such as BETd-260, MZ1, and ARV-825, in the context of osteosarcoma research. While specific data for "PROTAC BET Degrader-10" is limited, this guide synthesizes the current understanding of potent BET degraders in this cancer type, offering a comprehensive resource for investigating their therapeutic potential.
Introduction to PROTAC BET Degraders in Osteosarcoma
Osteosarcoma, the most prevalent primary malignant bone tumor, presents significant therapeutic challenges, particularly in metastatic or recurrent cases.[1][2] Bromodomain and extra-terminal (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-Myc.[3][4] Consequently, targeting BET proteins has emerged as a promising therapeutic strategy in various cancers.
PROTAC technology offers a novel approach to target these proteins. Unlike traditional small-molecule inhibitors that merely block the protein's function, PROTACs are bifunctional molecules that induce the degradation of the target protein.[5][6] They achieve this by simultaneously binding to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[7] This event-driven, catalytic mechanism can lead to a more profound and sustained target inhibition at lower concentrations compared to inhibitors.[7]
Recent studies have demonstrated the potent anti-osteosarcoma activity of various BET PROTACs, highlighting their potential as a new therapeutic avenue.[1][3] These molecules have been shown to suppress cell viability, induce apoptosis, and inhibit tumor growth in preclinical models of osteosarcoma.[1][2]
Mechanism of Action of PROTAC BET Degraders
PROTAC BET degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate BET proteins.
Data Presentation: In Vitro Efficacy of BET Degraders in Osteosarcoma
The following tables summarize the quantitative data from studies on the effects of various BET degraders on osteosarcoma cell lines.
Table 1: Cell Viability (IC50) of BET Degraders in Osteosarcoma Cell Lines
| Cell Line | BETd-260 (nM) | MZ1 (nM) | JQ1 (nM) |
| MNNG/HOS | <10 | ~500 | >1000 |
| Saos-2 | <10 | ~250 | >1000 |
| MG-63 | <100 | ~1000 | >1000 |
| SJSA-1 | <100 | Not Reported | Not Reported |
Data synthesized from multiple sources indicating potent low nanomolar to sub-micromolar activity for BET degraders compared to the BET inhibitor JQ1.[1][8]
Table 2: Apoptotic Effects of BETd-260 in MNNG/HOS Osteosarcoma Cells
| Treatment | Concentration (nM) | Duration (h) | Apoptosis (%) |
| Vehicle | - | 24 | <5 |
| BETd-260 | 10 | 24 | Significant Increase |
| BETd-260 | 100 | 24 | Massive Apoptosis |
Qualitative summary based on findings indicating a significant induction of apoptosis.[1][2]
Table 3: Effect of BET Degraders on Protein Expression in Osteosarcoma Cells
| Protein | Treatment | Cell Line(s) | Effect |
| BRD2, BRD3, BRD4 | BETd-260 | MNNG/HOS, Saos-2 | Complete Depletion |
| c-Myc | BETd-260 | MNNG/HOS, SJSA-1 | Substantial Inhibition |
| Mcl-1 | BETd-260 | MNNG/HOS | Substantial Inhibition |
| Bcl-xl | BETd-260 | MNNG/HOS | Substantial Inhibition |
| Noxa | BETd-260 | MNNG/HOS | Dramatic Increase |
| AXL, BCL-X, E-cadherin, CAIX, EpCAM, ErbB2, Vimentin | JQ1, MZ1, dBET57 | HOS, Saos-2 | Reduced Expression |
Summary of reported changes in protein levels following treatment with BET degraders.[1][8][9]
Key Signaling Pathways Affected by BET Degraders in Osteosarcoma
BET protein degradation impacts several critical signaling pathways involved in osteosarcoma pathogenesis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PROTAC BET degraders in osteosarcoma research.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BET degrader on osteosarcoma cell lines.
Materials:
-
Osteosarcoma cell lines (e.g., HOS, Saos-2, MG-63, MNNG/HOS, SJSA-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PROTAC BET degrader stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Protocol:
-
Seed osteosarcoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC BET degrader in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis
Objective: To assess the degradation of BET proteins and the modulation of downstream target proteins.
Materials:
-
Osteosarcoma cells
-
PROTAC BET degrader
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-Mcl-1, anti-Bcl-xl, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat osteosarcoma cells with the desired concentrations of the BET degrader for the specified time points (e.g., 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein levels.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the BET degrader.
Materials:
-
Osteosarcoma cells
-
PROTAC BET degrader
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with the BET degrader for 24-48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the BET degrader in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Osteosarcoma cells (e.g., MNNG/HOS)
-
PROTAC BET degrader formulated for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject osteosarcoma cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the BET degrader and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, daily).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and analyze for statistical significance.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel PROTAC BET degrader in osteosarcoma research.
Conclusion
PROTAC BET degraders represent a promising and potent class of molecules for the treatment of osteosarcoma. Their ability to induce the degradation of BET proteins leads to the suppression of key oncogenic drivers, resulting in potent anti-tumor activity in preclinical models. The protocols and data presented here provide a comprehensive guide for researchers to explore the therapeutic potential of these novel agents in osteosarcoma. Further investigation, particularly in patient-derived models and in combination with other therapies, is warranted to translate these promising findings into clinical applications.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of BET Proteins in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PROTAC BET Degrader-10 Targets Using Immunoprecipitation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BET Degrader-10 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), with a reported DC50 of 49 nM for BRD4 degradation[1][2]. Validating the on-target activity of such degraders is a critical step in their development. Immunoprecipitation (IP) followed by western blotting is a cornerstone technique for confirming the degradation of target proteins and investigating their interactions within the cell. This document provides detailed application notes and protocols for using immunoprecipitation to validate the targets of this compound.
Data Presentation
The efficacy of a PROTAC degrader is typically assessed by measuring the dose-dependent reduction in the target protein levels. The following table summarizes representative quantitative data from western blot analysis of cells treated with a potent BET degrader, illustrating the expected outcomes for a compound like this compound.
| Cell Line | Treatment | BRD2 (% Remaining) | BRD3 (% Remaining) | BRD4 (% Remaining) |
| MV4;11 | 0.1 nM | 85 | 90 | 70 |
| 1 nM | 50 | 60 | 20 | |
| 10 nM | 10 | 15 | <5 | |
| 100 nM | <5 | <5 | <5 | |
| MDA-MB-231 | 1 nM | 95 | 98 | 80 |
| 10 nM | 70 | 85 | 40 | |
| 100 nM | 30 | 50 | 10 | |
| 1000 nM | <10 | 20 | <5 |
Note: This data is representative of potent BET degraders and is intended to illustrate the expected dose-dependent degradation of BET proteins. Actual results for this compound may vary.
Signaling Pathways
BET proteins are key regulators of gene transcription and are involved in various signaling pathways implicated in cancer and inflammation, such as the NF-κB and Nrf2 pathways[3][4][5][6]. By degrading BET proteins, PROTACs can modulate these pathways.
Caption: BET Protein Signaling and PROTAC-Induced Degradation.
Experimental Protocols
Protocol 1: Dose-Dependent Degradation of BET Proteins
This protocol outlines the steps to assess the dose-dependent degradation of BET proteins (BRD2, BRD3, and BRD4) in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4;11, MDA-MB-231)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image using a digital imager.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (GAPDH).
Protocol 2: Immunoprecipitation of BRD4
This protocol describes the immunoprecipitation of BRD4 from cells treated with this compound to confirm target engagement and investigate potential binding partners.
Materials:
-
Treated cell lysates from Protocol 1
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
IP Lysis Buffer (non-denaturing)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
Procedure:
-
Pre-clearing the Lysate:
-
To 500 µg - 1 mg of total protein lysate, add 20 µL of protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-BRD4 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 1X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the protein.
-
-
Analysis:
-
Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for western blot analysis using antibodies against BRD4 and potentially other proteins of interest (e.g., components of the ubiquitin-proteasome system).
-
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for validating this compound targets and the logical relationship of the key experimental steps.
Caption: Experimental Workflow for PROTAC Target Validation.
Caption: Logical Flow of Target Validation Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PROTAC BET Degrader-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC BET Degrader-10. The information is designed to assist in overcoming experimental challenges and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, with a particular potency for BRD4.[1][2] It functions by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the degrader.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from multiple suppliers.[1][4][5]
For optimal results, it is recommended to prepare fresh working solutions from a stock solution on the day of the experiment.[1] Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What is the "hook effect" and how can it affect my experiments?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations.[6][7][8][9][10] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and compete with the formation of the effective ternary complex.[6][7] This can lead to a bell-shaped dose-response curve. It is crucial to perform a full dose-response experiment to identify the optimal concentration range for effective degradation and to avoid misinterpreting a lack of degradation at high concentrations as inactivity of the compound.
Troubleshooting Guide
Problem 1: No or low degradation of BET proteins is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect".[6][7][8][9][10] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation.[11] |
| Low E3 Ligase Expression | Verify the expression levels of CRBN and other components of the CRL4-CRBN complex (e.g., CUL4A, DDB1) in your cell line via Western blot or proteomics.[12][13] Cell lines with low expression of these components may be resistant to CRBN-based PROTACs. |
| Cell Permeability Issues | While less common with small molecule degraders, poor cell permeability can be a factor. Consider using a different cell line or performing in vitro degradation assays with cell lysates. |
| Incorrect Compound Handling | Ensure the compound has been stored and handled correctly to prevent degradation. Prepare fresh dilutions for each experiment. |
Problem 2: High cell toxicity or unexpected off-target effects are observed.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | High concentrations can lead to off-target effects or general toxicity. Use the lowest effective concentration determined from your dose-response experiments. |
| Off-Target Degradation | Perform proteomics analysis to identify any unintended protein degradation. Compare the proteomic profile of treated cells with vehicle-treated controls. |
| On-Target Toxicity | Degradation of BET proteins can lead to cell cycle arrest and apoptosis in sensitive cell lines.[14] This may be an expected on-target effect. Assess markers of apoptosis (e.g., cleaved PARP, caspase-3) to confirm. |
Problem 3: Development of acquired resistance to this compound.
| Possible Cause | Troubleshooting Steps |
| Mutations or Downregulation of E3 Ligase Components | Sequence the CRBN gene in resistant cells to check for mutations that may impair PROTAC binding.[12][13] Analyze the protein levels of CRBN, CUL4A, and DDB1. Loss or downregulation of these components is a common resistance mechanism.[15] |
| Genomic Alterations in Cullin-RING Ligase (CRL) Complex | Investigate genomic alterations, such as deletions or mutations, in other components of the CRL4-CRBN complex. For example, loss of CUL2 has been reported as a resistance mechanism to VHL-based PROTACs and similar mechanisms could apply to CRBN-based degraders.[12][15] |
| Activation of Bypass Signaling Pathways | Investigate the upregulation of alternative signaling pathways that can compensate for the loss of BET protein function. For example, in some contexts, reactivation of androgen receptor (AR) signaling or activation of the JAK/STAT pathway has been observed.[16][17][18] |
| Reduced BRD4 Chromatin Binding | In some resistant models, a reduction in chromatin-bound BRD4 has been observed, making the cells less dependent on BRD4 for transcription.[16][19] |
Experimental Protocols & Data
Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| Target | BET Proteins (BRD4) | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1] |
| DC50 | 49 nM | [1][20] |
| Molecular Formula | C39H39ClN8O6S | [2] |
| Molecular Weight | 783.29 g/mol | [2] |
| Solubility | Soluble in DMSO | [4][5] |
Protocol: Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.[21]
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 8 or 16 hours).[15][22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a nitrocellulose or PVDF membrane.[21]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
Quantification: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting low BET protein degradation.
Caption: Simplified diagram of BRD4 downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. refeyn.com [refeyn.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. IκB kinase‐α coordinates BRD4 and JAK/STAT signaling to subvert DNA damage‐based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stromal induction of BRD4 phosphorylation Results in Chromatin Remodeling and BET inhibitor Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]
- 21. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 22. reactionbiology.com [reactionbiology.com]
optimizing PROTAC BET Degrader-10 linker length and composition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length and composition of PROTAC BET Degrader-10.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of your BET degrader.
| Issue / Observation | Potential Cause | Suggested Solution |
| 1. Good binary binding to BET and E3 ligase, but no target degradation. | The linker may be too short or too long, preventing the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[1][2] | Synthesize a library of PROTACs with varying linker lengths. • Too Short: Steric clashes may prevent the two proteins from coming together. Gradually increase the linker length (e.g., add 2-4 atoms at a time).[1] • Too Long: The linker may be too flexible, leading to an entropically unfavorable ternary complex.[3] Synthesize PROTACs with shorter or more rigid linkers.[4] |
| The linker's composition or attachment points may create an unfavorable orientation for ubiquitination. | Vary the linker attachment points on the BET-binding warhead or the E3 ligase ligand.[1] Modify the linker composition. Introduce rigid elements (e.g., piperazine, phenyl rings) or flexible units (e.g., PEG, alkyl chains) to alter the conformational space.[3][4] | |
| 2. Poor cell permeability and low cellular activity. | The PROTAC has a high molecular weight and/or high polar surface area (PSA), which are common challenges for PROTACs.[5][6] | Modify the linker to improve physicochemical properties. • Reduce PSA: Replace polar groups like amides with esters or use more lipophilic linkers (e.g., alkyl chains).[5] • Promote Internal Hydrogen Bonding: Design linkers that allow the PROTAC to adopt a folded, less polar conformation in the nonpolar environment of the cell membrane.[5][7] • Balance Hydrophilicity/Lipophilicity: Use a mix of PEG and alkyl units to balance solubility and permeability.[][9] |
| 3. Significant "Hook Effect" observed. (Degradation efficiency decreases at high PROTAC concentrations) | At high concentrations, the PROTAC forms non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that compete with the formation of the productive ternary complex.[10][11] | Increase Ternary Complex Cooperativity: Modify the linker to create favorable protein-protein interactions between the BET protein and the E3 ligase. This stabilizes the ternary complex over the binary ones.[10] Perform detailed dose-response experiments to identify the optimal concentration range for degradation and avoid concentrations that induce the hook effect.[12] |
| 4. Off-target protein degradation observed. | The linker may contribute to non-specific binding, or the chosen warhead/E3 ligase ligand pair may not be optimal for selectivity. | Optimize the linker to enhance selectivity. Subtle changes in linker length and rigidity can alter the geometry of the ternary complex, favoring the degradation of the intended target over other proteins.[13] Confirm target engagement of both the warhead and the E3 ligase ligand independently. |
| 5. PROTAC is metabolically unstable. | The linker may contain metabolically labile groups (e.g., long aliphatic chains, ethers) that are susceptible to enzymatic degradation.[3][9] | Replace metabolically "soft spots" in the linker.[9] • Introduce more stable chemical moieties, such as cyclic structures or triazoles.[14] • Shorten linear linkers where possible, as this can reduce the number of potential metabolic sites.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a critical component that connects the target-binding warhead to the E3 ligase-recruiting ligand.[15] Its primary role is to enable the formation of a stable and productive ternary complex between the target protein (BET) and the E3 ligase.[15][16] The linker's length, composition, and flexibility directly influence the PROTAC's efficacy, selectivity, and physicochemical properties like cell permeability and solubility.[][10]
Q2: How do I choose a starting point for linker length?
A2: Choosing an initial linker length is often empirical.[17] A common strategy is to start with flexible linkers like polyethylene glycol (PEG) or alkyl chains of varying lengths.[] Linkers with 15-17 atoms have been shown to be optimal for some targets.[14] Computational modeling and analysis of existing crystal structures of similar target-PROTAC-ligase complexes can also provide a rational starting point for linker design.[17]
Q3: What is the difference between flexible and rigid linkers, and when should I use them?
A3:
-
Flexible Linkers (e.g., PEG, alkyl chains): These linkers provide a greater range of motion, which can help the PROTAC accommodate the binding surfaces of the target and E3 ligase.[2] They are often used in initial screening to find a suitable length.[] However, high flexibility can come with an entropic penalty, potentially destabilizing the ternary complex.[3]
-
Rigid Linkers (e.g., containing piperazine, phenyl, or triazole rings): These linkers restrict the conformational freedom of the PROTAC. This can lead to a more stable and pre-organized conformation for binding, potentially increasing the stability and cooperativity of the ternary complex.[2] Rigid linkers are often explored after an optimal length has been identified with flexible linkers.[4]
Q4: How does linker composition affect cell permeability?
A4: PROTACs are large molecules that often violate traditional "rule-of-five" guidelines for oral bioavailability.[3] The linker's composition is key to overcoming permeability challenges.[5][7] Linkers that allow the PROTAC to shield its polar surface area by adopting a folded conformation in nonpolar environments can significantly improve passive cell permeability.[5][6] This can be achieved through intramolecular hydrogen bonds and other non-covalent interactions facilitated by the linker's structure.[5]
Q5: What is ternary complex cooperativity and how does the linker influence it?
A5: Ternary complex cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein influences its binding to the second protein.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex.[]
-
Negative Cooperativity (α < 1): The binding of the first protein reduces affinity for the second. The linker plays a crucial role by orienting the two proteins in a way that can create new, favorable protein-protein interactions at the interface, thus generating positive cooperativity.[10]
Experimental Protocols & Data
Illustrative Data: Linker Length Optimization
The following table presents representative data from a study optimizing a BET degrader by varying the length of a PEG linker. This data is for illustrative purposes to demonstrate the impact of linker length on degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ).
| Compound | Linker Composition | Linker Length (atoms) | BRD4 DC₅₀ (nM) | BRD4 Dₘₐₓ (%) |
| Degrader-10A | PEG2 | 8 | > 1000 | < 20 |
| Degrader-10B | PEG3 | 11 | 150 | 65 |
| Degrader-10C | PEG4 | 14 | 15 | > 95 |
| Degrader-10D | PEG5 | 17 | 45 | 90 |
| Degrader-10E | PEG6 | 20 | 250 | 70 |
Data is hypothetical and representative of typical optimization studies.
Protocol 1: Western Blotting for BET Protein Degradation
-
Cell Culture: Plate cells (e.g., 22Rv1, VCaP for prostate cancer models) in 6-well plates and allow them to adhere overnight.[19]
-
Treatment: Treat cells with a range of concentrations of the this compound variants for a predetermined time (e.g., 4, 8, 16, or 24 hours).[19][20] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the BRD protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
This live-cell assay measures the proximity of the BET protein and the E3 ligase induced by the PROTAC.[16][21]
-
Vector Preparation: Create expression vectors for:
-
BET protein (e.g., BRD4) fused to a NanoLuc® luciferase (Nluc).
-
E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag®.
-
-
Transfection: Co-transfect cells (e.g., HEK293T) with both vectors.
-
Plating: After 24 hours, plate the transfected cells into a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells and incubate.
-
PROTAC Addition: Add the this compound variants at various concentrations.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate (the energy donor).
-
Measurement: Immediately measure both donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence.
-
Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of the ternary complex.
Visual Guides and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated BET protein degradation.
Linker Optimization Workflow
Caption: A stepwise workflow for the rational design and optimization of PROTAC linkers.
Linker Properties vs. PROTAC Performance
Caption: Relationship between key linker properties and overall PROTAC performance metrics.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Untitled Document [arxiv.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for BET Degradation
Welcome to the technical support center for troubleshooting inconsistent Western blot results in BET degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the detection of BET protein degradation.
Frequently Asked Questions (FAQs)
Q1: My BET protein band appears weaker than expected or is absent after treatment with a degrader. How can I be sure this is due to degradation and not experimental variability?
A: To confirm that the observed decrease in your BET protein signal is a result of targeted degradation, it is crucial to include proper controls and optimize your Western blot protocol. Ensure you have included a negative control (vehicle-treated cells) and a positive control (a known degrader of the target BET protein, if available). Consistent loading across all lanes is critical; therefore, you must use a reliable loading control.[1][2] Additionally, optimizing antibody concentrations and incubation times can enhance signal detection.[3][4]
Q2: I am seeing multiple bands in my Western blot for my target BET protein. What could be the cause?
A: The presence of multiple bands can be attributed to several factors. These may include protein degradation by proteases during sample preparation, leading to smaller fragments.[5][6] Post-translational modifications, such as phosphorylation or ubiquitination, can cause shifts in molecular weight, resulting in bands appearing higher than expected.[7] Non-specific antibody binding to other proteins can also result in extra bands.[4][8] To troubleshoot, ensure you use fresh protease inhibitors during lysis, check the literature for known post-translational modifications of your target BET protein, and optimize your primary antibody concentration.[5][9][10]
Q3: The band for my loading control is inconsistent across lanes. How does this affect my results?
Q4: What are the best loading controls for BET protein degradation studies?
A: The choice of a loading control depends on the cellular localization of your BET protein. For whole-cell lysates, common housekeeping proteins like GAPDH, β-actin, or β-tubulin are often used.[1] However, it's important to validate that the expression of your chosen loading control is not affected by the experimental treatment.[14] For nuclear-localized BET proteins, a nuclear-specific loading control like Lamin B1 or Histone H3 may be more appropriate.[11] Always ensure the loading control and your protein of interest have different molecular weights to allow for clear separation and detection.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Western blot experiments for BET degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for BET Protein | Insufficient protein loaded. | Increase the amount of protein loaded per lane (typically 20-50 µg for cell lysates).[5] |
| Low abundance of the target BET protein. | Consider enriching your sample for the protein of interest, for example, through immunoprecipitation.[3] | |
| Suboptimal primary or secondary antibody concentration. | Optimize antibody dilutions by performing a titration. Increase incubation time (e.g., overnight at 4°C for the primary antibody).[3][15] | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For high molecular weight proteins, consider a wet transfer and optimize transfer time and buffer composition.[5][13] | |
| Protein degradation during sample preparation. | Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice at all times.[5][9] | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or reduce the incubation time.[4][15] |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[3][6][15] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations.[15] | |
| Membrane contamination. | Handle the membrane with clean forceps and use clean incubation trays.[15] | |
| Inconsistent Band Intensity | Uneven protein loading. | Perform accurate protein quantification (e.g., BCA assay) and ensure careful and equal loading of all samples. |
| Uneven protein transfer. | Ensure the transfer sandwich is assembled correctly, removing any air bubbles. Confirm even transfer with Ponceau S staining.[8][13] | |
| "Edge effects" during electrophoresis. | Avoid loading samples in the outer lanes of the gel, as these can sometimes run unevenly.[2] | |
| Unexpected Band Sizes | Protein degradation. | Add protease inhibitors to the lysis buffer and handle samples on ice to minimize degradation.[5][6] |
| Post-translational modifications (e.g., phosphorylation, ubiquitination). | Consult literature or databases like UniProt for known modifications of your target BET protein that could alter its molecular weight.[7] | |
| Splice variants. | Check for known isoforms of your BET protein that may have different molecular weights.[10] | |
| Multimer formation. | Boiling the sample in loading buffer containing SDS and a reducing agent should prevent this, but some proteins can still form aggregates.[10] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Preparation : Pre-cool all buffers and a centrifuge to 4°C.
-
Cell Harvest : Wash cells with ice-cold PBS and then add RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Lysis : Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification : Carefully transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation : Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer Setup : Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assembly : Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer : Perform a wet or semi-dry transfer according to your equipment's protocol. For BET proteins, a wet transfer at 100V for 60-90 minutes at 4°C is a good starting point.
-
Verification : After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[13]
Immunoblotting
-
Blocking : Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[15]
-
Primary Antibody Incubation : Dilute the primary antibody against your BET protein in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and visualize the signal using a digital imager or X-ray film.
Visualizations
Caption: Experimental workflow for Western blot analysis of BET protein degradation.
References
- 1. Recommended controls for western blot | Abcam [abcam.com]
- 2. huabio.com [huabio.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Loading Controls for Western Blots [labome.com]
- 12. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
Technical Support Center: Mitigating In Vivo Toxicity of PROTAC BET Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BET degraders, with a focus on mitigating in vivo toxicity. The information provided is collated from preclinical studies on various BET degraders. As "PROTAC BET Degrader-10" is a general term, this guide uses data from well-characterized BET degraders such as ARV-771, MZ1, and BETd-260 as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the common in vivo toxicities observed with PROTAC BET degraders?
A1: The toxicity of PROTAC BET degraders is often related to the on-target degradation of BET proteins in non-cancerous tissues.[1] Since BET proteins are ubiquitously expressed and play a crucial role in regulating gene transcription, their degradation in healthy tissues can lead to adverse effects.[1] Observed toxicities in preclinical models can include weight loss, skin discoloration, and potential hematological toxicities, although many studies report that BET degraders are generally well-tolerated at therapeutic doses.[2][3]
Q2: How can the toxicity of a PROTAC BET degrader be mitigated?
A2: Several strategies can be employed to mitigate the in vivo toxicity of PROTAC BET degraders:
-
Targeted Delivery: Utilizing nanotechnology-based delivery systems such as polymeric nanoparticles, liposomes, or antibody-PROTAC conjugates can enhance drug accumulation in tumor tissues while minimizing systemic exposure.[4][5][6]
-
Prodrugs (Pro-PROTACs): Designing the PROTAC as an inactive prodrug that is selectively activated in the tumor microenvironment can reduce off-target effects.[6]
-
E3 Ligase Selection: While less explored for BET degraders compared to other targets like BCL-XL, utilizing an E3 ligase with differential expression between tumor and healthy tissues could potentially improve the therapeutic window.[7][8]
-
Formulation Optimization: Improving the physicochemical properties of the PROTAC through formulation can enhance its solubility, stability, and pharmacokinetic profile, potentially reducing toxicity.[9]
Q3: What is the "hook effect" and can it impact in vivo toxicity?
A3: The "hook effect" is a phenomenon observed with PROTACs where at high concentrations, the formation of the productive ternary complex (POI-PROTAC-E3 ligase) is reduced due to the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase). This can lead to decreased efficacy at high doses. While primarily an efficacy concern, it highlights the importance of careful dose selection in in vivo studies to avoid excessive, non-productive drug exposure that could contribute to toxicity.[1][4]
Troubleshooting Guides
Problem 1: Excessive weight loss or signs of distress in animal models.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| On-target, off-tissue toxicity | - Reduce the dose: Perform a dose-response study to find the maximum tolerated dose (MTD). - Modify the dosing schedule: Consider intermittent dosing instead of daily dosing to allow for recovery. - Implement a targeted delivery strategy: Encapsulate the PROTAC in nanoparticles to improve tumor targeting and reduce systemic exposure.[10] |
| Vehicle toxicity | - Evaluate the vehicle alone: Administer the vehicle to a control group of animals to assess its contribution to toxicity. - Optimize the formulation: Use a more biocompatible vehicle or reduce the concentration of potentially toxic excipients.[9] |
| Off-target toxicity | - Characterize off-target effects: Perform proteomic studies to identify unintended protein degradation. - Redesign the PROTAC: Modify the warhead or E3 ligase ligand to improve selectivity. |
Problem 2: Suspected hematological toxicity (e.g., thrombocytopenia).
| Possible Cause | Troubleshooting/Mitigation Strategy |
| On-target degradation in hematopoietic cells | - Monitor blood counts: Perform complete blood counts (CBCs) at baseline and throughout the study. - Select an appropriate E3 ligase: For targets where this is a known issue (e.g., BCL-XL), using an E3 ligase with low expression in platelets can mitigate thrombocytopenia.[7][8] While less documented for BET degraders, this remains a potential strategy. |
| General myelosuppression | - Assess bone marrow: In case of severe hematological toxicity, histopathological analysis of the bone marrow may be warranted. - Combination therapy: Consider combining the BET degrader at a lower dose with another agent to achieve synergistic efficacy with reduced toxicity. |
Quantitative Data Summary
The following tables summarize preclinical data for various BET degraders, highlighting their efficacy and toxicity profiles.
Table 1: In Vivo Efficacy of PROTAC BET Degraders in Xenograft Models
| PROTAC | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-771 | 22Rv1 (Prostate Cancer) | 30 mg/kg, s.c., daily | Tumor regression | [3][11] |
| BETd-260 | RS4;11 (Leukemia) | Not specified | Rapid tumor regression | [7][12] |
| BETd-260 | MNNG/HOS (Osteosarcoma) | 5 mg/kg, i.v., 3x/week | ~94% TGI | [10][13] |
| dBET6 | Light-damaged retina | Intraperitoneal injection | Improved retinal responsiveness | [4] |
Table 2: In Vivo Toxicity Profile of PROTAC BET Degraders
| PROTAC | Animal Model | Dosing Regimen | Observed Toxicity | Reference |
| ARV-771 | Nu/Nu mice | 30 mg/kg, s.c., daily | No significant body weight loss; noticeable skin discoloration at the injection site. | [3] |
| BETd-260 | Mice | Not specified | No signs of toxicity. | [7][12] |
| dBET6 | Mice | Intraperitoneal injection | No detectable toxicity in the retina. | [4] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy and Toxicity Study
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., 22Rv1 for prostate cancer) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., male Nu/Nu mice).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
-
PROTAC Administration:
-
Prepare the PROTAC BET degrader formulation (e.g., in a vehicle of DMSO, PEG300, and saline).
-
Administer the PROTAC via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection) at the specified dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe the animals for any clinical signs of toxicity (e.g., changes in behavior, posture, or appearance).
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of animals.
-
Collect tumor and other tissues for analysis of BET protein degradation (e.g., by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of differences between treatment groups.
-
Plot body weight changes over time to evaluate systemic toxicity.
-
Protocol 2: Preparation and Characterization of PROTAC-Loaded Polymeric Nanoparticles
This protocol is adapted from a study using the BET degrader MZ1.[5]
-
Nanoparticle Formulation (Nanoprecipitation):
-
Prepare an organic phase by dissolving polylactide (PLA) and the PROTAC BET degrader in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous phase containing stabilizers (e.g., polyethyleneimine (PEI) and polyvinyl alcohol (PVA)).
-
Add the organic phase to the aqueous phase under constant stirring.
-
Evaporate the organic solvent under reduced pressure.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
-
Antibody Conjugation (for targeted delivery):
-
If creating antibody-conjugated nanoparticles, use a crosslinker (e.g., EDC/NHS) to covalently attach a targeting antibody (e.g., Trastuzumab for HER2-positive cancer) to the nanoparticle surface.
-
-
Characterization:
-
Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the nanoparticle size, polydispersity index (PDI), and surface charge (zeta potential).
-
Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated PROTAC using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an organic solvent.
-
Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Release: Perform a release study in a buffer solution (e.g., PBS at pH 7.4) at 37°C and measure the amount of released PROTAC over time.
-
Visualizations
Caption: Experimental workflow for in vivo evaluation of PROTAC BET degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 7. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.aalto.fi [research.aalto.fi]
- 13. researchgate.net [researchgate.net]
PROTAC BET Degrader-10 delivery methods for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of PROTAC BET Degrader-10 (BETd-10). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4. It functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] This targeted degradation leads to the downregulation of key oncogenes, such as c-Myc, and disrupts oncogenic signaling pathways.
Q2: What is a recommended starting formulation for in vivo studies with this compound?
A2: A commonly used vehicle for PROTACs with poor aqueous solubility, including BETd-10, is a multi-component solvent system. A recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare this formulation by first dissolving the compound in DMSO and then sequentially adding the other components.
Q3: How should I prepare the in vivo formulation to ensure solubility and stability?
A3: To ensure a clear and stable solution, it is recommended to first prepare a stock solution of this compound in DMSO. The co-solvents should then be added sequentially. For example, to prepare a 1 mL working solution, you can add 100 µL of a 50 mg/mL stock solution in DMSO to 400 µL of PEG300 and mix well. Following this, add 50 µL of Tween-80, mix, and then add 450 µL of saline to reach the final volume.[1] It is advisable to prepare the final working solution fresh on the day of the experiment.
Q4: What are the common challenges with in vivo delivery of PROTACs like BETd-10?
A4: PROTACs are relatively large molecules that often exhibit poor physicochemical properties, such as low aqueous solubility and limited cell permeability. These characteristics can lead to challenges in achieving adequate in vivo exposure and can affect their pharmacokinetic profile.[2] Therefore, careful formulation development is critical for successful in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of BETd-10 in the formulation | Improper mixing order of solvents. | Always dissolve BETd-10 in DMSO first before adding co-solvents like PEG300, Tween-80, and saline. Ensure each component is fully mixed before adding the next.[1] |
| Low ambient temperature during preparation. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] | |
| High viscosity of the formulation | High concentration of PEG300. | While PEG300 is necessary for solubility, if the viscosity is too high for your intended administration route, you may need to test a formulation with a lower percentage of PEG300, while carefully monitoring for any precipitation. |
| Inconsistent results between animals | Incomplete dissolution or precipitation of the compound leading to inaccurate dosing. | Prepare the formulation fresh for each experiment and visually inspect for any precipitates before administration. Ensure thorough mixing of the final solution. |
| Variability in animal physiology. | Ensure consistency in animal age, weight, and strain. Randomize animals into treatment and control groups. | |
| Lack of in vivo efficacy | Poor bioavailability or rapid clearance of BETd-10. | Consider alternative routes of administration (e.g., intravenous vs. subcutaneous) to improve exposure. The pharmacokinetic profile of the compound may need to be determined to optimize the dosing schedule. |
| Insufficient dose. | A dose-response study may be necessary to determine the optimal dose for in vivo efficacy. Published studies with similar BET degraders have used doses around 5 mg/kg. | |
| Observed toxicity or adverse effects | Vehicle-related toxicity. | Always include a vehicle-only control group to assess any adverse effects caused by the formulation itself. |
| On-target or off-target toxicity of BETd-10. | Consider reducing the dose or the frequency of administration. Monitor animal weight and overall health closely during the study. |
Experimental Protocols
Representative In Vivo Efficacy Study Protocol (Xenograft Mouse Model)
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., RS4;11 acute leukemia cells) mixed with 50% Matrigel into the dorsal side of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 100-200 mm³.
-
Randomization: Randomly assign mice to a treatment group and a vehicle control group.
-
Formulation Preparation: Prepare the BETd-260 formulation (e.g., in 10% PEG400: 3% Cremophor: 87% PBS or 2% TPGS: 98% PEG200) and the vehicle control.
-
Administration: Administer BETd-260 intravenously at a dose of 5 mg/kg every other day for a specified period (e.g., three times a week for 3 weeks).
-
Data Collection: Measure tumor volume and animal body weight 2-3 times per week.
-
Endpoint: At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., Western blotting for BET protein levels).
Quantitative Data Summary
The following table summarizes in vivo data for the representative BET degrader, BETd-260.
| Parameter | BETd-260 | Reference |
| Cell Line (Xenograft) | RS4;11 (acute leukemia) | |
| Dose | 5 mg/kg | |
| Administration Route | Intravenous (i.v.) | |
| Dosing Schedule | Every other day, 3 times/week for 3 weeks | |
| Vehicle | Not specified in detail, but similar PROTACs have used PEG400/Cremophor/PBS or TPGS/PEG200 mixtures. | |
| Efficacy | >90% tumor regression | |
| Toxicity | No significant body weight loss or other signs of toxicity |
Visualizations
Signaling Pathway of BET Protein Degradation
References
addressing the hook effect in PROTAC BET Degrader-10 experiments
Welcome to the technical support center for PROTAC BET Degrader-10. This resource provides troubleshooting guidance and frequently asked questions to help researchers and scientists address challenges during their experiments, with a specific focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD2, BRD3, and BRD4. It functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, forming a ternary complex.[][2] This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[][2]
Q2: What are BET proteins and why are they targeted for degradation?
A2: BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription by binding to acetylated histones.[3][4] They are involved in various cellular processes, including cell cycle progression, inflammation, and cancer development.[3][4][5][6] Dysregulation of BET protein activity is implicated in several diseases, making them attractive therapeutic targets.[3][7] Targeted degradation of BET proteins offers a therapeutic advantage over simple inhibition by removing the entire protein, thus eliminating both its enzymatic and scaffolding functions.[8]
Q3: What is the "hook effect" in the context of PROTAC experiments?
A3: The hook effect is a phenomenon observed in PROTAC dose-response curves where the efficacy of the degrader decreases at high concentrations.[8][9][10] This results in a characteristic bell-shaped curve.[11][12] At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex (BET protein-PROTAC-E3 ligase). However, at excessive concentrations, the PROTAC can independently bind to either the BET protein or the E3 ligase, forming non-productive binary complexes.[8][9][10] These binary complexes compete with and inhibit the formation of the ternary complex, leading to reduced protein degradation.[8][9][10]
Troubleshooting Guide: The Hook Effect
Issue: My dose-response curve for this compound shows a bell shape, with decreased degradation at higher concentrations.
This is a classic presentation of the hook effect. Here’s how to troubleshoot and confirm this phenomenon:
Step 1: Confirm the Hook Effect with a Wider Dose Range
-
Problem: The initial dose range might not have been wide enough to capture the full bell-shaped curve.
-
Solution: Expand the concentration range of this compound in your experiment. Include both lower and significantly higher concentrations than initially tested to clearly delineate the ascending and descending portions of the curve.
Step 2: Assess Ternary Complex Formation
-
Problem: The hook effect is a direct consequence of impaired ternary complex formation at high PROTAC concentrations.[9]
-
Solution: Directly measure the formation of the BET protein-PROTAC-E3 ligase ternary complex across a wide range of PROTAC concentrations. A bell-shaped curve in ternary complex formation that correlates with the degradation profile is strong evidence for the hook effect.[11][12]
Step 3: Evaluate Binary Complex Formation
-
Problem: At high concentrations, the formation of binary complexes (PROTAC-BET protein or PROTAC-E3 ligase) predominates.[10]
-
Solution: Use biophysical techniques to measure the binding affinity of this compound to the isolated BET protein and the E3 ligase. This will help understand the equilibrium between binary and ternary complexes at different concentrations.
Step 4: Consider Cellular Context
-
Problem: The manifestation of the hook effect can be cell-line dependent.[13] Factors such as the relative expression levels of the target BET protein and the E3 ligase, as well as the presence of drug efflux pumps, can influence the intracellular concentration of the PROTAC and thus the hook effect.[13]
-
Solution: If possible, test this compound in different cell lines with varying expression levels of BET proteins and the relevant E3 ligase.
Data Presentation
Table 1: Representative Cellular Potency of a BET PROTAC Degrader (ARV-771)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| 22Rv1 (Prostate Cancer) | BRD2/3/4 | <1 | >95 |
| VCaP (Prostate Cancer) | BRD2/3/4 | <1 | >95 |
| LnCaP95 (Prostate Cancer) | BRD2/3/4 | <1 | >95 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation observed. Data is illustrative and based on published findings for potent BET degraders like ARV-771.
Table 2: Biophysical Parameters for Ternary Complex Formation (Example: MZ1)
| Interaction | Technique | K D (nM) |
| MZ1 : VHL | SPR | 29 |
| MZ1 : BRD4 BD2 | SPR | 1 |
| VHL:MZ1:BRD4 BD2 (Ternary Complex) | ITC | Cooperative (α > 1) |
KD: Dissociation constant. SPR: Surface Plasmon Resonance. ITC: Isothermal Titration Calorimetry. α: Cooperativity factor. Data based on the well-characterized BET degrader MZ1.[14][15]
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) for the desired time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the BET protein band to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This protocol is adapted for a system where the BET protein is tagged with NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL) is tagged with HaloTag® (acceptor).
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-BET fusion protein and the HaloTag®-E3 ligase fusion protein. Plate the transfected cells in a white, 96-well assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells at the recommended concentration and incubate under normal culture conditions for the specified time.
-
PROTAC Treatment: Prepare serial dilutions of this compound. Add the diluted PROTAC or vehicle control to the wells.
-
Substrate Addition: Immediately before reading, add the Nano-Glo® Luciferase Assay Substrate (donor substrate) to all wells.
-
Signal Detection: Measure the donor emission (460 nm) and the acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.
Visualizations
Caption: Mechanism of PROTAC-mediated BET protein degradation.
Caption: The hook effect at varying PROTAC concentrations.
Caption: Experimental workflow for investigating the hook effect.
Caption: Simplified signaling pathway involving BET proteins.
References
- 2. bmglabtech.com [bmglabtech.com]
- 3. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. revvity.com [revvity.com]
- 13. marinbio.com [marinbio.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
strategies to enhance PROTAC BET Degrader-10 potency
Welcome to the technical support center for PROTAC BET Degrader-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and enhance the potency of BET degraders.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that specifically targets the Bromodomain and Extra-Terminal (BET) protein BRD4 for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to BRD4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][2] The primary mechanism of action involves the formation of a ternary complex between BRD4, this compound, and the CRBN E3 ligase.[3] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2]
Q2: What are the key parameters to consider when evaluating the potency of this compound?
The potency of a PROTAC is typically assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. This compound has a reported DC50 of 49 nM for BRD4.[1]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
It is also crucial to evaluate the kinetics of degradation (how quickly the protein is degraded) and the duration of the effect.
Q3: What are common reasons for observing low potency or no degradation with this compound?
Several factors can contribute to suboptimal performance:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[4][5]
-
Low Solubility: Poor solubility can lead to inaccurate dosing and low bioavailability in cellular assays.[6][7]
-
Inefficient Ternary Complex Formation: The geometry and stability of the ternary complex are critical for efficient ubiquitination.[8][9][10]
-
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-BRD4 or PROTAC-CRBN) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[8][11]
-
Low E3 Ligase Expression: The cell line used must express sufficient levels of CRBN for the PROTAC to be effective.
-
Metabolic Instability: The PROTAC molecule may be rapidly metabolized by the cells.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No or Weak BRD4 Degradation Observed
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cellular permeability assay (e.g., PAMPA, Caco-2) to assess membrane transport.[5] 2. Use cell lines with higher expression of uptake transporters or consider formulation strategies like using polymeric micelles or emulsions to improve delivery.[7] |
| Low Solubility | 1. Measure the solubility of the PROTAC in your cell culture medium. 2. Consider using biorelevant buffers like FaSSIF/FeSSIF, as they can improve the solubility of PROTACs.[4][12] 3. Optimize the formulation by screening different vehicles.[6] |
| Inefficient Ternary Complex Formation | 1. Confirm target engagement of both BRD4 and CRBN using biophysical assays (e.g., SPR, ITC, NanoBRET).[10][13] 2. If binary engagement is confirmed, investigate ternary complex formation directly using techniques like FRET or AlphaLISA.[9] 3. Consider that the linker length and composition of this compound may not be optimal for the specific cell line or experimental conditions. |
| Low CRBN Expression | 1. Verify the expression level of CRBN in your cell line by Western Blot or qPCR. 2. Choose a cell line known to have robust CRBN expression. |
| Experimental Setup | 1. Confirm the identity and purity of your this compound stock. 2. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) to maintain compound stability.[1] 3. Optimize treatment time and concentration. A time-course and dose-response experiment is highly recommended. |
Issue 2: High DC50 Value (Lower than Expected Potency)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step |
| Suboptimal Ternary Complex Cooperativity | 1. Positive cooperativity, where the binding of one protein enhances the binding of the other, is crucial for potent degradation.[10] This can be assessed using biophysical methods like ITC or SPR. 2. If cooperativity is low, structural modifications to the linker or warheads may be necessary to improve the protein-protein interactions within the ternary complex. |
| Metabolic Instability | 1. Assess the metabolic stability of the PROTAC in your cell line by incubating it with liver microsomes or hepatocytes and measuring its half-life. 2. Modifying the linker, for instance by using cyclic linkers, can improve metabolic stability.[4] |
| "Hook Effect" at High Concentrations | 1. Perform a wide dose-response curve (e.g., from pM to high µM range) to check for a bell-shaped curve characteristic of the hook effect.[11] 2. If a hook effect is observed, subsequent experiments should be performed at concentrations below the peak of the curve. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | This compound | Reference Compound (dBET1) |
| Target Protein | BRD4 | BRD4 |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| DC50 | 49 nM[1] | ~18 nM (in HeLa cells) |
| Dmax | >90% (reported for similar BET degraders) | >95% (in HeLa cells) |
Key Experimental Methodologies
1. Western Blot for BRD4 Degradation
-
Objective: To quantify the amount of BRD4 protein remaining after treatment with this compound.
-
Protocol:
-
Seed cells (e.g., HeLa, 293T) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to BRD4 inside the cells.
-
Protocol:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble BRD4 in the supernatant by Western Blot.
-
Binding of the PROTAC will stabilize BRD4, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
-
Visualizations
PROTAC Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Battle for BET Protein Modulation: PROTAC BET Degrader-10 vs. JQ1
A Comprehensive Comparison for Researchers and Drug Developers
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation. For years, small molecule inhibitors, exemplified by the well-characterized compound JQ1, have been the primary tool to probe BET protein function and explore their therapeutic potential. However, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism of action. This guide provides an in-depth, objective comparison of a prominent PROTAC, PROTAC BET Degrader-10 (also known as BETd-260 or ZBC260), and the archetypal BET inhibitor, JQ1, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
| Feature | This compound (BETd-260) | JQ1 |
| Mechanism of Action | Induces proteasomal degradation of BET proteins | Competitively inhibits BET bromodomain binding to acetylated histones |
| Potency | Picomolar to low nanomolar IC50 and DC50 values | Nanomolar to micromolar IC50 values |
| Selectivity | High selectivity for BET proteins due to bifunctional nature | Selective for BET family bromodomains |
| Downstream Effects | Sustained downregulation of target proteins (e.g., c-Myc) and induction of apoptosis | Transient inhibition of target gene transcription and induction of apoptosis |
| Potential for Resistance | Downregulation of E3 ligase components (e.g., Cereblon) | Kinome reprogramming, upregulation of compensatory signaling pathways |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between JQ1 and this compound lies in their interaction with BET proteins.
JQ1: The Competitive Inhibitor
JQ1 is a small molecule that mimics acetylated lysine residues on histone tails.[1][2][3] It binds reversibly to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their association with chromatin.[2][3] This displacement disrupts the transcription of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]
This compound: The Targeted Degrader
This compound is a heterobifunctional molecule. One end binds to a BET protein, while the other end recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[7] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The result is the complete removal of the target protein from the cell, leading to a more profound and sustained downstream effect.[7][8]
Performance Data: A Quantitative Comparison
Direct comparative studies highlight the significantly higher potency of this compound (BETd-260) over JQ1.
Table 1: In Vitro Potency of this compound vs. JQ1
| Compound | Cell Line | Assay | IC50 / DC50 | Reference |
| This compound (BETd-260) | RS4;11 (Leukemia) | Cell Viability | 51 pM | [9] |
| MOLM-13 (Leukemia) | Cell Viability | 2.2 nM | [9] | |
| Saos-2 (Osteosarcoma) | Cell Viability (EC50) | 1.8 nM | [10] | |
| MNNG/HOS (Osteosarcoma) | Cell Viability (EC50) | 1.1 nM | [10] | |
| HeLa (Cervical Cancer) | BRD4 Degradation (DC50) | 49 nM | ||
| JQ1 | RS4;11 (Leukemia) | Cell Viability | ~0.57 µM | [11] |
| NALM6 (Leukemia) | Cell Viability | ~0.93 µM | [11] | |
| Saos-2 (Osteosarcoma) | Cell Viability (EC50) | >3000 nM | [10] | |
| MNNG/HOS (Osteosarcoma) | Cell Viability (EC50) | >3000 nM | [10] | |
| BRD4(1) Bromodomain | Biochemical Assay | 77 nM | [12] | |
| BRD4(2) Bromodomain | Biochemical Assay | 33 nM | [12] |
Note: IC50/EC50 values can vary between studies due to different experimental conditions. Data from direct comparative studies are prioritized where available.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or JQ1. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubation for Color Development: Incubate for 2-4 hours at 37°C. For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blotting for BET Protein Degradation and Downstream Effects
This technique is used to detect and quantify specific proteins in a sample.
Workflow:
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
comparing PROTAC BET Degrader-10 with other BET degraders (e.g., ARV-771)
A Comprehensive Comparison of PROTAC BET Degrader-10 and ARV-771
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful modality for eliminating disease-causing proteins. Among the key targets are the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and are implicated in a variety of cancers. This guide provides a detailed comparison of two prominent BET degraders: this compound (also known as BETd-260) and ARV-771, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and associated experimental protocols.
Mechanism of Action: Cereblon vs. VHL Recruitment
The fundamental difference between this compound and ARV-771 lies in the E3 ubiquitin ligase they recruit to induce the degradation of BET proteins.
-
This compound (BETd-260) is a heterobifunctional molecule that recruits Cereblon (CRBN) , a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. It achieves this by incorporating a ligand for CRBN, such as a thalidomide or lenalidomide derivative.
-
ARV-771 , on the other hand, is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This is accomplished by including a VHL-binding ligand in its structure.
This distinction in E3 ligase recruitment can influence the degradation profile, cellular permeability, and potential for off-target effects.
Mechanism of action for CRBN-based and VHL-based BET degraders.
Performance Data: A Comparative Overview
The following tables summarize the in vitro efficacy of this compound and ARV-771 across various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potentially different experimental conditions.
Table 1: In Vitro Degradation Potency (DC50)
| Compound | Target | Cell Line | DC50 | Reference |
| This compound | BRD4 | Not Specified | 49 nM | |
| ARV-771 | BET Proteins | CRPC Cells | < 1 nM | |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 nM |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | RS4;11 | Leukemia | 51 pM | |
| This compound | MOLM-13 | Leukemia | 2.2 nM | |
| ARV-771 | 22Rv1 | Prostate Cancer | Potent antiproliferative effect | |
| ARV-771 | VCaP | Prostate Cancer | Potent antiproliferative effect | |
| ARV-771 | LnCaP95 | Prostate Cancer | Potent antiproliferative effect |
Table 3: Binding Affinity (Kd)
| Compound | Target | Kd | Reference |
| ARV-771 | BRD2(1) | 34 nM | |
| ARV-771 | BRD2(2) | 4.7 nM | |
| ARV-771 | BRD3(1) | 8.3 nM | |
| ARV-771 | BRD3(2) | 7.6 nM | |
| ARV-771 | BRD4(1) | 9.6 nM | |
| ARV-771 | BRD4(2) | 7.6 nM |
In Vivo Efficacy
Both this compound and ARV-771 have demonstrated significant anti-tumor activity in preclinical xenograft models.
-
This compound has been shown to induce rapid and complete tumor regression in an RS4;11 leukemia xenograft model in mice with no apparent toxicity.
-
ARV-771 has shown efficacy in mouse models of castration-resistant prostate cancer (CRPC), leading to tumor regression. In a 22Rv1 tumor xenograft model, daily subcutaneous administration of ARV-771 resulted in a dose-dependent decrease in tumor size.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate BET degraders, based on methodologies described in the cited literature.
Cell Viability Assay
This assay determines the concentration of the degrader that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., RS4;11, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET degrader (e.g., this compound or ARV-771) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for a typical cell viability assay.
Western Blot for Protein Degradation
This experiment is used to determine the concentration of the degrader that reduces the amount of the target protein by 50% (DC50).
-
Cell Treatment: Culture cells to a suitable confluency and treat with varying concentrations of the BET degrader for a defined time (e.g., 2, 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the target BET proteins (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BET degraders in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RS4;11 or 22Rv1) mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the BET degrader (e.g., via intravenous, intraperitoneal, or subcutaneous injection) or vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for analysis of target protein degradation (e.g., by Western blot or immunohistochemistry) and downstream biomarker modulation.
-
Data Analysis: Plot the tumor volume over time for each group to assess the anti-tumor activity.
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
Both this compound and ARV-771 are highly potent degraders of BET proteins with significant preclinical anti-cancer activity. The primary distinction between them is their E3 ligase recruiting moiety, which may have implications for their therapeutic window and potential resistance mechanisms. The choice between a CRBN-based and a VHL-based degrader may depend on the specific cancer type, the expression levels of the respective E3 ligases in the target cells, and the desired pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other BET degraders.
Evaluating the Efficacy of PROTAC BET Degraders in Patient-Derived Xenografts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of PROTAC (Proteolysis Targeting Chimera) BET (Bromodomain and Extra-Terminal) degraders in patient-derived xenograft (PDX) models. While specific efficacy data for PROTAC BET Degrader-10 in PDX models is not extensively available in the public domain, this guide will focus on well-characterized alternative BET degraders, providing a framework for evaluating such molecules. The featured degraders include ARV-771 , QCA570 , and BETd-260 (ZBC260) , for which in vivo efficacy data in xenograft models, including some PDX models, have been published.
Introduction to PROTAC BET Degraders
PROTACs are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the target protein (in this case, a BET protein), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC.[3][4] By degrading BET proteins, PROTACs can offer a more profound and sustained inhibition of their function compared to traditional small-molecule inhibitors.[5][6]
This compound is identified as a potent BRD4 degrader that utilizes the Cereblon E3 ligase, with a reported DC50 (concentration for 50% of maximal degradation) of 49 nM.[7]
Comparative Efficacy of Alternative BET Degraders
The following sections present a comparative analysis of alternative PROTAC BET degraders, focusing on their performance in preclinical xenograft models.
Quantitative Data Summary
The table below summarizes the in vivo efficacy of selected BET degraders in various cancer models.
| Degrader | Cancer Model | Xenograft Type | Dosing Regimen | Key Efficacy Results | Reference |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | Cell Line-Derived Xenograft (22Rv1) | 30 mg/kg, s.c., daily | Tumor regression, with 2/10 mice tumor-free.[5][8][9] | [5][8][9] |
| Castration-Resistant Prostate Cancer (CRPC) | Cell Line-Derived Xenograft (VCaP) | Intermittent dosing (Q3D or 3 days on/4 days off) | 60% Tumor Growth Inhibition (TGI).[8] | [8] | |
| QCA570 | Acute Leukemia | Cell Line-Derived Xenograft (RS4;11) | 1, 2.5, and 5 mg/kg, i.v., 3x/week for 3 weeks | Complete and durable tumor regression.[10] | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft | Not specified | Inhibited tumor growth more effectively than the BET inhibitor JQ-1.[3] | [3] | |
| BETd-260 (ZBC260) | Acute Leukemia | Cell Line-Derived Xenograft (RS4;11) | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression.[11] | [11] |
| Osteosarcoma | Patient-Derived Xenograft | Not specified | Induced BET degradation, triggered apoptosis, and inhibited tumor growth.[2] | [2] | |
| Triple-Negative Breast Cancer | Not specified | Not specified | Reduced levels of BRD2, BRD3, BRD4, and c-Myc.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical studies. Below are generalized protocols for key experiments used to validate the efficacy of PROTAC BET degraders in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion and establishment of the PDX model.
-
Efficacy Study: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
Drug Administration: The PROTAC BET degrader is administered according to a predetermined dosing schedule (e.g., daily, intermittently) and route (e.g., intravenous, subcutaneous, oral).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to assess target protein degradation and downstream pathway modulation. Body weight and overall health of the animals are monitored throughout the study.
Western Blot Analysis for Protein Degradation
-
Tissue Lysis: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the BET proteins (BRD2, BRD3, BRD4), downstream targets (e.g., c-Myc), and a loading control (e.g., GAPDH, β-actin).
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Concluding Remarks
PROTAC BET degraders represent a promising therapeutic strategy in oncology. While direct comparative data for this compound in PDX models is limited, the analysis of potent alternatives like ARV-771, QCA570, and BETd-260 provides a strong rationale for their development and a clear framework for their preclinical evaluation. The use of patient-derived xenografts is critical in assessing the translational potential of these novel therapeutics, offering a more clinically relevant model for predicting efficacy. Future studies directly comparing these and other emerging BET degraders in well-characterized PDX models will be invaluable in identifying the most effective candidates for clinical development.
References
- 1. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PROTAC BET Degraders: A Mass Spectrometry-Based Proteomics Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTAC BET Degrader-10 and other alternative BET degraders, supported by experimental data from mass spectrometry-based proteomics studies. We delve into the quantitative changes in the proteome induced by these molecules, offer detailed experimental protocols for key analyses, and visualize the underlying biological pathways and experimental workflows.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer. PROTACs that target BET proteins for degradation have emerged as a promising therapeutic strategy. This guide focuses on the mass spectrometry analysis of the proteomics changes induced by this compound and compares its profile with other notable BET degraders.
Quantitative Proteomics Analysis: A Comparative Overview
Mass spectrometry-based proteomics allows for the global and quantitative assessment of protein abundance changes within a cell upon treatment with a PROTAC degrader. This provides a detailed picture of the degrader's selectivity and its impact on cellular pathways.
While specific quantitative proteomics data for this compound is not publicly available in a comparable format to other BET degraders, we can infer its primary activity based on its design as a potent BRD4 degrader with a DC50 of 49 nM that engages the Cereblon E3 ligase. For comparison, we have compiled available quantitative proteomics data for several well-characterized alternative BET degraders.
Table 1: Comparative Efficacy of PROTAC BET Degraders
| Degrader | Target(s) | E3 Ligase Recruited | DC50 / EC50 | Key Downregulated Proteins (from Proteomics) | Cell Line |
| This compound | BRD4 | Cereblon | 49 nM (DC50) | Data not available | Not specified |
| dBET1 | BRD2, BRD3, BRD4 | Cereblon | ~100 nM (for BRD4 degradation) | BRD2, BRD3, BRD4 | MV4;11 |
| MZ1 | BRD4 (selective) | VHL | ~20 nM (DC50 for BRD4) | BRD4 | HeLa |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | <1 nM (DC50) | BRD2, BRD3, BRD4 | 22Rv1 |
| ZBC260 (BETd-260) | BRD2, BRD3, BRD4 | Cereblon | 1.56 nM - 12.5 nM (viability) | Data from RNA-seq: Downregulation of inflammatory and stemness-related genes | SUM149, SUM159 |
Table 2: Quantitative Proteomics Data for dBET1 in MV4;11 Cells
| Protein | Log2 Fold Change (dBET1/DMSO) | p-value |
| BRD4 | -2.5 | <0.001 |
| BRD2 | -2.4 | <0.001 |
| BRD3 | -2.1 | <0.001 |
| MYC | -1.5 | <0.01 |
| PIM1 | -1.2 | <0.05 |
| Data is illustrative and based on published findings. For full dataset, refer to the supplementary materials of the cited publication. |
Table 3: Quantitative Proteomics Data for MZ1 in HeLa Cells
| Protein | Log2 Fold Change (MZ1/DMSO) | p-value |
| BRD4 | -1.8 | <0.001 |
| BRD2 | -0.5 | >0.05 |
| BRD3 | -0.6 | >0.05 |
| Data is illustrative and based on published findings demonstrating the selectivity of MZ1 for BRD4. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics experiments. Below are representative protocols for the key experiments cited in the analysis of PROTAC BET degraders.
Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells
1. Cell Culture and Treatment:
-
Plate cells (e.g., MV4;11, HeLa, 22Rv1) at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentration of the PROTAC BET degrader (e.g., 100 nM dBET1) or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells by scraping in ice-cold PBS and centrifuge to pellet.
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
3. Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to <2 M.
-
Digest proteins with sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA).
-
Dry the purified peptides using a vacuum centrifuge.
5. LC-MS/MS Analysis:
-
Reconstitute peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Analyze peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between different treatment conditions.
-
Perform statistical analysis to identify significantly up- or downregulated proteins.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Mechanism of action for a PROTAC BET degrader.
Caption: Experimental workflow for mass spectrometry-based proteomics.
Signaling Pathways Affected by BET Protein Degradation
Degradation of BET proteins, particularly BRD4, has profound effects on gene transcription, leading to the downregulation of key oncogenes and cell cycle regulators. The proteomics data from studies on various BET degraders consistently show a reduction in proteins associated with cell proliferation and cancer progression.
Caption: Signaling pathways affected by BET protein degradation.
Conclusion
PROTAC BET degraders represent a powerful therapeutic modality with the potential to overcome some of the limitations of traditional small molecule inhibitors. Mass spectrometry-based proteomics is an indispensable tool for characterizing the activity and selectivity of these novel drug candidates. While direct comparative proteomics data for this compound is not yet widely available, analysis of alternative BET degraders such as dBET1, MZ1, ARV-771, and ZBC260 reveals their profound and often selective impact on the cellular proteome. These studies consistently demonstrate the effective degradation of BET family members and the subsequent downregulation of key oncogenic pathways, providing a strong rationale for their continued development in the treatment of cancer and other diseases. As more quantitative proteomics data becomes available, a more detailed and direct comparison will be possible, further refining our understanding of the nuances of each of these promising therapeutic agents.
A Comparative Guide to the Pharmacokinetic Profile of PROTAC BET Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic (PK) profile of PROTAC BET Degrader-10 against other notable BET (Bromodomain and Extra-Terminal) protein degraders. The content is designed to offer an objective analysis supported by available experimental data to aid in research and development decisions.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[2] Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. PROTAC-mediated degradation of BET proteins offers a promising alternative to traditional inhibition, with the potential for enhanced potency and a more durable pharmacological effect.
This guide focuses on this compound, a potent degrader of BRD4 that utilizes the Cereblon E3 ligase.[3] Due to the limited publicly available pharmacokinetic data for this specific molecule, this guide will compare its known degradation potency with the more extensively characterized pharmacokinetic profiles of other well-documented BET degraders, including ARV-771, dBET1, and MZ1.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for several PROTAC BET degraders. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, animal models, and analytical methods.
| Parameter | This compound | ARV-771 | dBET1 | MZ1 |
| Target(s) | BRD4[3] | Pan-BET (BRD2, BRD3, BRD4)[4] | Pan-BET (BRD2, BRD3, BRD4)[5] | Preferentially BRD4[6] |
| E3 Ligase | Cereblon (CRBN)[3] | von Hippel-Lindau (VHL)[1] | Cereblon (CRBN)[5] | von Hippel-Lindau (VHL)[6] |
| In Vitro Potency (DC₅₀) | 49 nM (BRD4 degradation)[3] | <5 nM (BRD2/3/4 degradation)[7] | ~100 nM (BRD4 degradation)[8] | 2-20 nM (BRD4 degradation)[9] |
| Animal Model | Data not available | Mice[1] | Mice[5] | Mice[6] |
| Dose & Route | Data not available | 10 mg/kg, subcutaneous (s.c.)[1] | 50 mg/kg, intraperitoneal (i.p.)[5] | Data available for s.c. administration[6] |
| Cₘₐₓ (Peak Plasma Concentration) | Data not available | ~1200 nM (at 8h post-dose)[10] | 392 nM[5] | Data not available |
| Tₘₐₓ (Time to Peak Concentration) | Data not available | Data not available | 0.5 hours[5] | Data not available |
| t₁/₂ (Half-life) | Data not available | Data not available | 6.69 hours (terminal)[5] | Data not available |
| Bioavailability | Data not available | Favorable for in vivo testing via s.c.[1] | Adequate exposure via i.p.[5] | Low oral exposure, suitable for parenteral administration[6] |
Note: The provided data for ARV-771, dBET1, and MZ1 are derived from preclinical studies and may not be directly comparable. The absence of in vivo pharmacokinetic data for this compound highlights a critical gap in its public characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are generalized protocols for key experiments in the evaluation of PROTAC BET degraders.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a PROTAC in a rodent model.
-
Animal Model: Male BALB/c or similar mouse strains (6-8 weeks old) are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Formulation and Dosing: The PROTAC is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to the desired concentration.[3] The formulation is administered via the intended route, such as intravenous (i.v.), intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.) injection, at a specific dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples (approximately 50-100 µL) are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of the PROTAC are determined using a validated bioanalytical method (typically LC-MS/MS). Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and t₁/₂ are calculated using appropriate software (e.g., Phoenix WinNonlin).
Bioanalytical Method: LC-MS/MS Quantification of PROTACs in Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like PROTACs in biological matrices due to its high sensitivity and selectivity.[11]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 20 µL), add a larger volume of cold acetonitrile (e.g., 60 µL) containing an internal standard.[11]
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
Chromatographic Separation (LC):
-
Inject a small volume of the prepared sample (e.g., 5-10 µL) onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11] The gradient is programmed to separate the analyte of interest from other matrix components.
-
-
Mass Spectrometric Detection (MS/MS):
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the PROTAC and its internal standard are monitored for highly selective and sensitive quantification.[13]
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentrations of the PROTAC in the unknown samples are then determined from this calibration curve.
-
Visualizations
PROTAC Mechanism of Action
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. sciex.com [sciex.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of PROTAC BET Degrader-10 across BET family members
A Comparative Guide to Assessing the Selectivity of BET Family Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of Proteolysis Targeting Chimera (PROTAC) BET degraders across the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. While specific selectivity data for "PROTAC BET Degrader-10" against all BET family members is not publicly available beyond its reported potent degradation of BRD4 (DC50 of 49 nM)[1][2], this guide will use well-characterized examples of both a pan-BET degrader (dBET6) and a selective BRD4 degrader (MZ1) to illustrate the principles and methodologies of selectivity assessment.
The PROTAC Mechanism: Engineering Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins.[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, a BET protein), a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[3][4][5] This tripartite assembly forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.
Assessing Selectivity: Pan-Degraders vs. Selective Degraders
The selectivity of a BET PROTAC refers to its ability to degrade a specific BET family member over others. This is a critical aspect of drug development, as the different BET proteins may have distinct biological functions, and off-target degradation could lead to undesired side effects.[6][7][8] While some PROTACs, known as pan-BET degraders, are designed to degrade multiple BET family members, others are engineered for high selectivity towards a single member, most commonly BRD4.[6][9]
The following tables summarize the degradation profiles of a pan-BET degrader, dBET6, and a BRD4-selective degrader, MZ1, as illustrative examples.
Table 1: Degradation Profile of a Pan-BET Degrader (dBET6)
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD2 | Not specified | >90% | MOLT4 | [10] |
| BRD3 | Not specified | >90% | MOLT4 | [10] |
| BRD4 | 6 | 97% | HEK293T | [11] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation achieved.
Table 2: Degradation Profile of a BRD4-Selective Degrader (MZ1)
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD2 | ~200 | Not specified | HeLa | [12] |
| BRD3 | ~200 | Not specified | HeLa | [12] |
| BRD4 | 2-20 | >90% | Various | [12] |
As the data illustrates, dBET6 effectively degrades multiple BET proteins, while MZ1 demonstrates a clear preference for degrading BRD4, with significantly higher DC50 values for BRD2 and BRD3, indicating lower potency against these family members.[10][11][12]
Experimental Protocols
The assessment of PROTAC selectivity relies on robust and reproducible experimental methods. The following are detailed protocols for key experiments used to generate the data presented above.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique used to quantify the levels of specific proteins in a cell lysate, making it ideal for measuring protein degradation induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assays
The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for efficient protein degradation. Assays that measure the formation of this complex can provide valuable insights into the mechanism of action and selectivity of a PROTAC.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Protocol:
AlphaLISA is a bead-based immunoassay that can be used to detect and quantify the formation of ternary complexes in a homogeneous format.
-
Reagent Preparation: Use epitope-tagged recombinant proteins (e.g., His-tagged BRD4, GST-tagged E3 ligase). Prepare a dilution series of the PROTAC degrader.
-
Assay Plate Preparation: In a microplate, add the tagged target protein, the tagged E3 ligase, and the PROTAC degrader at various concentrations.
-
Incubation: Incubate the mixture to allow for the formation of the ternary complex.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads conjugated to an antibody against one of the epitope tags (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Signal Detection: Incubate the plate in the dark. If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal that can be read by a plate reader.
-
Data Analysis: The intensity of the AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the potency of ternary complex formation.
By performing these assays with each of the BET family members, researchers can quantitatively assess the selectivity of a PROTAC degrader and compare its performance to other alternatives. This data is crucial for the development of highly specific and effective targeted protein degraders for therapeutic applications.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. Target and tissue selectivity of PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe dBET6 | Chemical Probes Portal [chemicalprobes.org]
- 11. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Proper Disposal of PROTAC BET Degrader-10: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of PROTAC BET Degrader-10, ensuring the safety of laboratory personnel and environmental protection.
Researchers and scientists working with this compound, a potent BET protein degrader, must adhere to strict disposal procedures due to its potential hazards. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. The following protocol is based on general best practices for hazardous chemical waste disposal.
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE), must be collected in a designated hazardous waste container.
-
Compatibility: The waste container must be made of a material compatible with the solvents used to dissolve the PROTAC. For instance, if dissolved in DMSO, a chemically resistant plastic or glass container is appropriate.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.
2. Container Labeling:
Proper labeling is crucial for the safe handling and disposal of chemical waste. Your institution's EHS department will provide specific guidelines, but generally, the label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
3. Storage of Waste:
-
Satellite Accumulation Area (SAA): Labeled waste containers should be stored in a designated SAA within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: To prevent spills, the primary waste container should be kept in a secondary container, such as a chemical-resistant tray or bin.
-
Secure Closure: The waste container must be kept securely closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or before it reaches the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for hazardous waste disposal requests.
The following diagram illustrates the proper workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling PROTAC BET Degrader-10
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical entities like PROTAC BET Degrader-10. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specification |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Impervious clothing | A lab coat or chemical-resistant suit. |
| Respiratory | Suitable respirator | Use in areas with adequate exhaust ventilation. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][2]
-
Prevent the inhalation of dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
Storage:
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][2]
-
Recommended storage temperatures are 2-8°C for short-term storage (less than 2 weeks) and -20°C (as powder) or -80°C (in solvent) for long-term storage.[1][2]
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]
-
The substance should be sent to an approved waste disposal plant.[2]
-
Avoid releasing the chemical into the environment.[2]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
